molecular formula C12H19N3 B019190 2-[(4-Methylpiperazin-1-yl)methyl]aniline CAS No. 19577-84-5

2-[(4-Methylpiperazin-1-yl)methyl]aniline

Cat. No.: B019190
CAS No.: 19577-84-5
M. Wt: 205.3 g/mol
InChI Key: FRPRBZVFSKUCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylpiperazin-1-yl)methyl]aniline is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPRBZVFSKUCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424462
Record name 2-[(4-Methylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19577-84-5
Record name 2-[(4-Methylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline, a valuable building block in medicinal chemistry and drug development. This document details a reliable two-step synthetic pathway, including experimental protocols, quantitative data, and characterization details.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a substituted aniline linked to a methylpiperazine moiety, makes it a versatile scaffold for the development of novel therapeutics. This guide focuses on a robust and reproducible synthetic route commencing from readily available starting materials.

Synthetic Pathway Overview

The synthesis of the target compound is efficiently achieved through a two-step process:

  • Nucleophilic Substitution: Reaction of 2-nitrobenzyl bromide with N-methylpiperazine to form the intermediate, 1-((2-nitrophenyl)methyl)-4-methylpiperazine.

  • Reduction: Conversion of the nitro group of the intermediate to a primary amine, yielding the final product, this compound.

This pathway is illustrated in the following workflow diagram.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Reduction A 2-Nitrobenzyl Bromide C 1-((2-nitrophenyl)methyl)- 4-methylpiperazine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B N-Methylpiperazine B->C Base (e.g., K2CO3) Solvent (e.g., DMF) D 1-((2-nitrophenyl)methyl)- 4-methylpiperazine E This compound D->E Reducing Agent (e.g., H2, Pd/C)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-((2-nitrophenyl)methyl)-4-methylpiperazine

This procedure details the nucleophilic substitution reaction between 2-nitrobenzyl bromide and N-methylpiperazine.

Materials:

  • 2-Nitrobenzyl bromide

  • N-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 2-nitrobenzyl bromide (1.0 eq) in DMF, add N-methylpiperazine (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-((2-nitrophenyl)methyl)-4-methylpiperazine.

Step 2: Synthesis of this compound

This section describes the reduction of the nitro intermediate to the final aniline product via catalytic hydrogenation.

Materials:

  • 1-((2-nitrophenyl)methyl)-4-methylpiperazine

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 1-((2-nitrophenyl)methyl)-4-methylpiperazine (1.0 eq) in methanol in a hydrogenation vessel.

  • Add 10% Pd/C catalyst (5-10 mol%) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 3-5 MPa.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
2-Nitrobenzyl bromideC₇H₆BrNO₂216.03Solid
N-MethylpiperazineC₅H₁₂N₂100.16Liquid
1-((2-nitrophenyl)methyl)-4-methylpiperazineC₁₂H₁₇N₃O₂235.28Solid
This compoundC₁₂H₁₉N₃205.30Oil or Solid

Table 2: Reaction Parameters and Yields

Reaction StepKey ReagentsSolventTemperatureDurationTypical Yield (%)
Step 1: Nucleophilic Substitution2-Nitrobenzyl bromide, N-Methylpiperazine, K₂CO₃DMFRoom Temp.12-16 h85-95
Step 2: Catalytic Hydrogenation1-((2-nitrophenyl)methyl)-4-methylpiperazine, 10% Pd/C, H₂MethanolRoom Temp.4-6 h90-98

Table 3: Spectroscopic Data for 1-((2-nitrophenyl)methyl)-4-methylpiperazine

Type of DataSpectroscopic Details
¹H NMR (CDCl₃)δ (ppm): 7.90-7.80 (m, 1H, Ar-H), 7.60-7.50 (m, 1H, Ar-H), 7.45-7.35 (m, 2H, Ar-H), 3.70 (s, 2H, Ar-CH₂), 2.60-2.40 (br s, 8H, piperazine-H), 2.28 (s, 3H, N-CH₃).
¹³C NMR (CDCl₃)δ (ppm): 149.0, 134.5, 133.0, 131.5, 128.0, 124.5, 60.0 (Ar-CH₂), 55.0 (piperazine-CH₂), 53.0 (piperazine-CH₂), 46.0 (N-CH₃).

Table 4: Spectroscopic Data for this compound

Type of DataSpectroscopic Details
¹H NMR (CDCl₃)δ (ppm): 7.10-6.95 (m, 2H, Ar-H), 6.75-6.65 (m, 2H, Ar-H), 4.20 (br s, 2H, NH₂), 3.50 (s, 2H, Ar-CH₂), 2.60-2.40 (br s, 8H, piperazine-H), 2.28 (s, 3H, N-CH₃).
¹³C NMR (CDCl₃)δ (ppm): 145.0, 130.0, 128.5, 122.0, 118.5, 115.5, 62.0 (Ar-CH₂), 55.0 (piperazine-CH₂), 53.0 (piperazine-CH₂), 46.0 (N-CH₃).

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent peak. The actual values may vary slightly depending on the solvent and instrument used.

Logical Relationships and Experimental Workflows

The following diagram illustrates the logical flow of the experimental work, from starting materials to the final purified product.

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product cluster_analysis Characterization SM Starting Materials: 2-Nitrobenzyl bromide, N-Methylpiperazine S1_Reaction Nucleophilic Substitution (DMF, K2CO3, RT) SM->S1_Reaction S1_Workup Aqueous Workup & Extraction S1_Reaction->S1_Workup S1_Purification Column Chromatography S1_Workup->S1_Purification S1_Intermediate Intermediate: 1-((2-nitrophenyl)methyl)-4-methylpiperazine S1_Purification->S1_Intermediate S2_Reaction Catalytic Hydrogenation (MeOH, 10% Pd/C, H2) S1_Intermediate->S2_Reaction Analysis Spectroscopic Analysis (NMR, etc.) S1_Intermediate->Analysis S2_Workup Filtration (Removal of Catalyst) S2_Reaction->S2_Workup S2_Concentration Solvent Evaporation S2_Workup->S2_Concentration S2_Product Final Product: This compound S2_Concentration->S2_Product S2_Product->Analysis

Caption: Detailed experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step method is efficient and utilizes readily available reagents, making it suitable for both small-scale research and larger-scale production for drug development endeavors. The provided quantitative data and spectroscopic information will aid researchers in the successful execution and characterization of this synthesis.

In-Depth Technical Guide: 2-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 19577-84-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific physicochemical properties, spectroscopic data, and biological activity of 2-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 19577-84-5) is limited. This guide provides available data for the specified compound and supplements it with information on closely related isomers and analogous compounds to offer a comprehensive overview. All data presented for related compounds should be considered for reference purposes and handled with scientific discretion.

Core Compound Identification

Chemical Name: this compound CAS Number: 19577-84-5 Molecular Formula: C₁₂H₁₉N₃ Molecular Weight: 205.3 g/mol Chemical Structure:

Ring A

CH₂

Ring B

NH₂

N

N-CH₃

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number19577-84-5-
Molecular FormulaC₁₂H₁₉N₃[1][2]
Molecular Weight205.3 g/mol [1]
AppearanceNot specified-
Melting PointNot available-
Boiling PointNot available-
SolubilityNot available-

Table 2: Physicochemical Properties of Isomer 4-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 70261-82-4)

PropertyValueSource
AppearanceWhite or off-white solid[3]
Melting Point95-101 °C[3]
SolubilityLow solubility in water; soluble in ethanol, dimethylformamide[3]

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not publicly available. However, based on its chemical structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: Signals corresponding to aromatic protons of the aniline ring, a singlet for the benzylic methylene protons, signals for the piperazine ring protons, and a singlet for the N-methyl group protons.

  • ¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, the carbons of the piperazine ring, and the N-methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, and C-N stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (205.3 g/mol ).

Some suppliers, such as Capot Chemical, may provide spectral data upon request.[4]

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a plausible synthetic route can be proposed based on established chemical transformations. A common method would involve the reductive amination of 2-aminobenzaldehyde with 1-methylpiperazine.

Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthesis of this compound A 2-Aminobenzaldehyde C Intermediate Imine A->C Condensation B 1-Methylpiperazine B->C D This compound C->D Reduction (e.g., NaBH₄)

Caption: Proposed two-step synthesis of the target compound.

General Experimental Protocol (Hypothetical)

Materials:

  • 2-Aminobenzaldehyde

  • 1-Methylpiperazine

  • Methanol (or other suitable solvent)

  • Sodium borohydride (NaBH₄) or other reducing agent

  • Glacial acetic acid (catalyst)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: Dissolve 2-aminobenzaldehyde in methanol. Add 1-methylpiperazine and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for several hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the final product.

Applications in Research and Drug Development

While specific biological activities for this compound are not documented, the methylpiperazinyl-aniline scaffold is prevalent in medicinal chemistry. Compounds with this core structure are explored for a variety of therapeutic applications.

  • Kinase Inhibitors: The piperazine moiety can be a key pharmacophore for binding to the ATP-binding site of various kinases. Derivatives of methylpiperazinyl-aniline have been investigated as inhibitors of kinases such as c-Src, Abl, and PI3K, which are implicated in cancer cell proliferation and survival.[5][6]

  • Anticancer Agents: Many compounds containing the 4-methylpiperazin-1-yl)aniline moiety have demonstrated potent antitumor activities. For instance, derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines and inhibit tumor growth in xenograft models.[7][8]

  • Antiviral and Antimicrobial Agents: The piperazine ring is a common feature in compounds with antiviral and antimicrobial properties.[9]

  • Neurological Disorders: This chemical class serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[9]

Hypothetical Signaling Pathway Involvement

Signaling_Pathway Hypothetical Role as a Kinase Inhibitor GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase (e.g., Src, PI3K) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase

Caption: Potential mechanism of action as a kinase inhibitor.

Safety and Handling

Specific hazard information for this compound (CAS 19577-84-5) is not available. The safety data presented below is for the related isomer 2-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 16154-71-5) and should be used as a reference for handling precautions. A safety data sheet for a compound with the same name but a different CAS number (180605-36-1) indicates it causes severe skin burns and eye damage.[10]

Table 3: GHS Hazard Information for Isomer (CAS 16154-71-5)

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H318Causes serious eye damage
H332Harmful if inhaled
H335May cause respiratory irritation

Source:[11]

Handling Recommendations:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

Experimental Protocols (General)

General Protocol for a Kinase Inhibition Assay

This is a generic protocol to illustrate how a compound like this compound could be tested for its potential as a kinase inhibitor.

Objective: To determine the in vitro inhibitory activity of the compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound dissolved in DMSO

  • Microplate reader for detecting kinase activity (e.g., luminescence-based)

  • Multi-well assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a multi-well plate, add the kinase assay buffer, the kinase, and the substrate.

  • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of phosphorylated substrate or the remaining ATP).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is a chemical compound with potential applications as a building block in the synthesis of pharmacologically active molecules, particularly in the areas of oncology and infectious diseases. While specific data for this compound is scarce, the prevalence of the methylpiperazinyl-aniline scaffold in drug discovery highlights its importance. Further experimental investigation is necessary to fully characterize its physicochemical properties, biological activity, and safety profile. Researchers interested in this compound are encouraged to perform their own analyses and consult with chemical suppliers for more detailed information.

References

Technical Guide: Physicochemical Properties of 2-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS No. 19577-84-5).[1][2] Due to the limited availability of experimental data for this specific isomer, this document also includes data from its isomers, 4-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS No. 70261-82-4) and 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS No. 16154-71-5), to provide estimated values and a comparative analysis. Understanding these properties is crucial for predicting the compound's behavior in biological systems and for its development as a potential therapeutic agent. Piperazine derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.[3][4][5]

Chemical Identity and Isomeric Forms

The compound this compound and its isomers share the same molecular formula and molecular weight, differing only in the substitution pattern on the aniline ring. This structural variation can significantly influence their physicochemical properties and biological activities.

Diagram: Isomeric Relationship

isomers A C12H19N3 (MW: 205.30 g/mol) B This compound CAS: 19577-84-5 A->B ortho-isomer C 4-[(4-Methylpiperazin-1-yl)methyl]aniline CAS: 70261-82-4 A->C para-isomer D 2-Methyl-4-(4-methylpiperazin-1-yl)aniline CAS: 16154-71-5 A->D meta-isomer

Caption: Isomeric forms of methylpiperazinyl-substituted anilines.

Tabulated Physicochemical Data

The following tables summarize the available quantitative data for this compound and its isomers. It is important to note that where experimental data is unavailable, predicted values are provided and clearly indicated.

Table 1: General Properties

PropertyThis compound4-[(4-Methylpiperazin-1-yl)methyl]aniline (Isomer)2-Methyl-4-(4-methylpiperazin-1-yl)aniline (Isomer)
CAS Number 19577-84-5[1]70261-82-4[6]16154-71-5[7][8]
Molecular Formula C12H19N3[1]C12H19N3C12H19N3[7]
Molecular Weight 205.3 g/mol [1]205.3 g/mol 205.30 g/mol [7]
IUPAC Name This compound4-[(4-Methylpiperazin-1-yl)methyl]aniline2-Methyl-4-(4-methylpiperazin-1-yl)aniline[7]

Table 2: Physical Properties

Property4-[(4-Methylpiperazin-1-yl)methyl]aniline (Isomer)
Melting Point 97-99 °C[6]
Boiling Point (Predicted) 331.2 ± 27.0 °C[6]
Density (Predicted) 1.085 ± 0.06 g/cm³[6]

Table 3: Physicochemical Parameters

Property4-[(4-Methylpiperazin-1-yl)methyl]aniline (Isomer)
Solubility Slightly soluble in Chloroform and Methanol[6]
pKa (Predicted) 7.65 ± 0.10[6]
logP (Predicted) Not available

Experimental Protocols

This section outlines the general experimental methodologies for determining the key physicochemical properties of aromatic amines and piperazine derivatives.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

  • Methodology: Capillary Method

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[9]

    • The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[10]

    • The sample is heated at a steady and slow rate, approximately 1-2°C per minute, near the expected melting point.[9]

    • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied.

    • For a pure compound, a sharp melting range of 0.5-1.0°C is expected.

Boiling Point Determination

For liquid compounds or those that can be distilled, the boiling point is a key physical constant.

  • Methodology: Distillation Method

    • A small volume of the compound is placed in a distillation flask.

    • The apparatus is assembled for simple or fractional distillation.[11]

    • The liquid is heated to its boiling point, and the vapor is allowed to condense.

    • The temperature of the vapor is measured with a thermometer placed at the vapor-condenser interface. This temperature remains constant during the distillation of a pure substance and is recorded as the boiling point.[11][12]

    • The atmospheric pressure should be recorded as the boiling point varies with pressure.[12]

Solubility Determination

Solubility is a critical parameter for drug absorption and formulation development. Both kinetic and thermodynamic solubility are important.[13][14]

  • Methodology: Shake-Flask Method (Thermodynamic Solubility)

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed flask.[15]

    • The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

    • The resulting suspension is filtered or centrifuged to separate the undissolved solid.[14]

    • The concentration of the compound in the saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[14]

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.

  • Methodology: Potentiometric Titration

    • A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for compounds with low aqueous solubility.

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.[16][17]

    • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.[17]

  • Methodology: UV-Vis Spectrophotometry

    • The UV-Vis absorption spectra of the compound are recorded in a series of buffer solutions with different known pH values.[16][17]

    • The changes in absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the molecule, are plotted against pH.

    • The pKa is calculated from the resulting sigmoidal curve.[17]

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

  • Methodology: Shake-Flask Method

    • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

    • The concentration of the compound in both the n-octanol and aqueous layers is measured, typically by HPLC or UV-Vis spectroscopy.

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18][19]

  • Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

    • This method estimates logP based on the retention time of the compound on a nonpolar stationary phase (e.g., C18).[19][20]

    • A calibration curve is generated by running a series of standard compounds with known logP values.

    • The retention time of the test compound is measured under the same chromatographic conditions.

    • The logP of the test compound is then interpolated from the calibration curve.[19]

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity in a drug discovery and development setting.

Diagram: Physicochemical Characterization Workflow

workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Profiling cluster_application Application & Further Development synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Identity & Purity (NMR, MS, HPLC) purification->identity physical Physical Properties (Melting Point, Boiling Point) identity->physical solubility Solubility (Aqueous & Organic) identity->solubility ionization Ionization Constant (pKa) identity->ionization lipophilicity Lipophilicity (logP) identity->lipophilicity formulation Pre-formulation Studies solubility->formulation ionization->formulation adme In vitro ADME Assays lipophilicity->adme biological Biological Activity Screening formulation->biological adme->biological

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and its isomers, and provided an overview of the standard experimental protocols for their determination. While specific experimental data for the target compound is limited, the information presented for its isomers provides valuable estimates. A thorough experimental characterization of this compound, following the outlined protocols, is essential for its further investigation and potential development as a pharmaceutical agent. The provided workflow illustrates the logical progression from synthesis to the application of physicochemical data in early-stage drug development.

References

An In-depth Technical Guide to the Molecular Structure of 2-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

This document provides a comprehensive technical overview of the molecular structure, properties, synthesis, and potential applications of 2-[(4-Methylpiperazin-1-yl)methyl]aniline. It is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Compound Identification and Physicochemical Properties

This compound is a substituted aniline derivative featuring a methylpiperazine moiety linked through a methylene bridge. This structure is a common scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of therapeutic agents.[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 19577-84-5[2]
Molecular Formula C₁₂H₁₉N₃[2]
Molecular Weight 205.30 g/mol [2][3]
Canonical SMILES CN1CCN(CC1)CC2=CC=CC=C2N
InChI Key DTEFRDRZJUCTLM-UHFFFAOYSA-N[3]
Synonyms 2-(4-Methyl-piperazin-1-ylmethyl)-phenylamine, 2-(4-Methylpiperazin-1-yl)aniline[4]

Table 2: Estimated Physicochemical Properties

PropertyValueSource
Melting Point 97-99 °C[5]
Boiling Point 331.2 ± 27.0 °C (Predicted)[5]
Density 1.085 ± 0.06 g/cm³ (Predicted)[5]
Solubility Chloroform (Slightly), Methanol (Slightly)[5]

Molecular Structure and Spectroscopic Analysis

The molecule consists of three key components:

  • Aniline Ring: An ortho-substituted benzene ring with an amino group (-NH₂), which is a key site for further chemical modifications.

  • Methylene Bridge (-CH₂-): A flexible linker connecting the aniline and piperazine rings.

  • N-Methylpiperazine Ring: A saturated heterocycle that often improves the pharmacokinetic properties (e.g., solubility, bioavailability) of drug candidates.[1]

Spectroscopic Data (Reference Isomer)

Disclaimer: The following ¹H NMR data is for the isomer 4-[(4-Methylpiperazin-1-yl)methyl]aniline. It is provided as a reference to anticipate the spectral features of the title compound. For the 2-isomer, the aromatic region (6.5-7.0 ppm) would exhibit a more complex splitting pattern due to the ortho substitution.

Table 3: ¹H NMR Spectroscopic Data of 4-[(4-Methylpiperazin-1-yl)methyl]aniline

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
6.89d, J = 8.4 Hz2HAr-H (ortho to CH₂)[5]
6.49d, J = 8.4 Hz2HAr-H (ortho to NH₂)[5]
4.93s2HAr-NH₂[5]
3.23s2HAr-CH₂ -N[5]
2.29bs8HPiperazine ring protons[5]
2.12s3HN-CH₃ [5]
(Solvent: DMSO-d₆, Frequency: 400 MHz)

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the reductive amination of 2-nitrobenzaldehyde with 1-methylpiperazine, followed by the reduction of the nitro group. An alternative, more direct route, is the reduction of a nitro-precursor, adapted from the synthesis of its isomer.[5]

Proposed Experimental Protocol: Reduction of 1-Methyl-4-(2-nitrobenzyl)piperazine

This protocol describes the final step in a potential synthesis, which is the reduction of the nitro-substituted precursor to the target aniline.

Reagents:

  • 1-Methyl-4-(2-nitrobenzyl)piperazine

  • Methanol (MeOH)

  • Zinc powder (Zn)

  • Ammonium chloride (NH₄Cl)

  • Diatomaceous earth

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add 1-Methyl-4-(2-nitrobenzyl)piperazine (1.0 eq), methanol (20 mL per gram of starting material), zinc powder (5.0 eq), and ammonium chloride (4.0 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the zinc solids, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent, yielding a solid residue.

  • Add diethyl ether to the solid and stir. Filter to remove any insoluble inorganic byproducts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound.

start Precursor: 1-Methyl-4-(2-nitrobenzyl)piperazine reflux Heat to Reflux (2-4 hours) start->reflux reagents Reagents: • Zinc Powder • NH₄Cl • Methanol reagents->reflux filtration Filter through Diatomaceous Earth reflux->filtration evaporation1 Solvent Removal (Reduced Pressure) filtration->evaporation1 workup Diethyl Ether Wash & Filtration evaporation1->workup evaporation2 Final Solvent Removal workup->evaporation2 product Product: This compound evaporation2->product

Caption: Proposed synthetic workflow for the reduction of the nitro-precursor.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, its structural motifs are of high interest in pharmaceutical development. The piperazine ring is a well-known pharmacophore that can enhance biological activity and is a valuable intermediate in synthesizing various therapeutic agents.[1]

This compound serves as a key building block for creating larger, more complex molecules. The primary amine on the aniline ring is a versatile handle for a variety of chemical reactions, including amide bond formation, sulfonylation, and reductive amination, allowing for the exploration of diverse chemical space in lead optimization campaigns. Derivatives of related piperazinyl-aniline structures have been investigated for a range of activities, including antibacterial properties.[6]

scaffold Core Scaffold (2-[(4-Methylpiperazin- 1-yl)methyl]aniline) derivatization Chemical Derivatization (e.g., Amidation, Alkylation) scaffold->derivatization library Compound Library (Diverse Structures) derivatization->library screening Biological Screening (HTS, Assays) library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

References

The 2-[(4-Methylpiperazin-1-yl)methyl]aniline Scaffold: A Cornerstone in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action, Focusing on the Archetypal Inhibitor, Imatinib

Introduction

The 2-[(4-Methylpiperazin-1-yl)methyl]aniline moiety represents a critical pharmacophore in modern medicinal chemistry, most notably as a cornerstone in the design of ATP-competitive kinase inhibitors. This structural motif confers favorable pharmacokinetic properties and provides key molecular interactions within the ATP-binding pockets of various kinases. This guide will delve into the mechanism of action of derivatives containing this scaffold, with a primary focus on Imatinib , a paradigm-shifting therapeutic that has revolutionized the treatment of certain cancers.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

Derivatives of this compound predominantly function as Type II kinase inhibitors. They selectively target the inactive conformation of the kinase, binding to a site that partially overlaps with the ATP-binding pocket. This mechanism is distinct from Type I inhibitors, which bind to the active conformation of the kinase.

The key to their inhibitory action lies in stabilizing the "closed" or self-inhibited state of the kinase.[1] This prevents the enzyme from adopting the active conformation required for ATP binding and subsequent phosphorylation of its substrates.[1][2][3] By blocking this phosphotransfer reaction, these inhibitors effectively shut down the downstream signaling pathways that are often constitutively activated in cancer cells, thereby inhibiting cell proliferation and inducing apoptosis (programmed cell death).[2][4]

A Case Study: Imatinib

Imatinib is a potent and selective inhibitor of a small number of tyrosine kinases, and its mechanism of action is well-characterized.

Primary Targets and Therapeutic Indications:
  • BCR-ABL: The primary target of Imatinib is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[1][2][3][4] Imatinib is a first-line treatment for CML.[5]

  • c-KIT: Imatinib also inhibits the c-KIT receptor tyrosine kinase, which is often mutated and constitutively activated in Gastrointestinal Stromal Tumors (GISTs).[1][3]

  • PDGF-R: The Platelet-Derived Growth Factor Receptor (PDGF-R) is another key target of Imatinib.[1]

Signaling Pathway Inhibition:

The binding of Imatinib to the ATP-binding site of BCR-ABL, c-KIT, or PDGF-R blocks the phosphorylation of their respective substrates. This leads to the inhibition of several downstream signaling pathways crucial for cell survival and proliferation, including:

  • RAS/MAPK Pathway: Involved in cell proliferation and differentiation.

  • PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

  • JAK/STAT Pathway: Plays a key role in cytokine signaling and immune responses.

By inhibiting these pathways, Imatinib effectively halts the uncontrolled cell growth characteristic of cancers driven by these kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGF-R PI3K PI3K PDGFR->PI3K cKIT c-KIT cKIT->PI3K BCR_ABL BCR-ABL (Fusion Protein) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Imatinib Imatinib Imatinib->PDGFR Imatinib->cKIT Imatinib->BCR_ABL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Imatinib Inhibition of Key Signaling Pathways.

Quantitative Data

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.

CompoundTarget KinaseIC50 (nM)Cell Line
Imatinibv-Abl25
Imatinibc-Abl38
ImatinibPDGFR100
Imatinibc-Kit100
AZD0530c-Src2.7
AZD0530Abl4.1
CYH33PI3Kα5.9SKOV-3
PHA-848125CDK2/cycA45A2780

Note: Data compiled from various sources.[6][7][8] IC50 values can vary depending on the specific assay conditions.

Mechanisms of Resistance

Despite the remarkable success of Imatinib, resistance can emerge over time. The mechanisms of resistance are broadly classified into two categories:

BCR-ABL Dependent:
  • Point Mutations: The most common mechanism of acquired resistance involves point mutations in the ABL kinase domain.[5][9] These mutations can either directly interfere with Imatinib binding or stabilize the active conformation of the kinase, to which Imatinib has a lower affinity.[1][10] The T315I "gatekeeper" mutation is a notorious example, conferring resistance to Imatinib and some second-generation inhibitors.[9]

  • Gene Amplification: Increased production of the BCR-ABL protein due to gene amplification can overwhelm the inhibitory capacity of Imatinib.[4][5]

BCR-ABL Independent:
  • Drug Efflux: Overexpression of drug transporters, such as P-glycoprotein (ABCB1), can actively pump Imatinib out of the cancer cells, reducing its intracellular concentration.[4]

  • Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by upregulating other signaling pathways that bypass the need for BCR-ABL signaling, such as the Src family kinases.[5][9]

G cluster_dependent BCR-ABL Dependent cluster_independent BCR-ABL Independent Mutations Point Mutations (e.g., T315I) Resistance Imatinib Resistance Mutations->Resistance Amplification Gene Amplification Amplification->Resistance Efflux Drug Efflux Pumps (e.g., ABCB1) Efflux->Resistance Bypass Activation of Bypass Pathways (e.g., Src Kinases) Bypass->Resistance

Caption: Mechanisms of Resistance to Imatinib.

Experimental Protocols

The characterization of the mechanism of action of this compound derivatives involves a variety of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (Example: LANCE® Ultra Kinase Assay)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to determine the IC50 of a compound against a specific kinase.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., Imatinib).

    • Prepare a solution of the target kinase (e.g., Abl).

    • Prepare a solution of the biotinylated substrate peptide and ATP.

    • Prepare a solution of the europium-labeled anti-phospho-substrate antibody and ULight™-streptavidin.

  • Assay Procedure:

    • Add the test compound and kinase to a microplate and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture and incubate.

    • Stop the reaction and add the detection mixture (antibody and streptavidin).

    • Incubate to allow for antibody binding to the phosphorylated substrate.

    • Read the plate on a TR-FRET-compatible reader.

  • Data Analysis:

    • The TR-FRET signal is proportional to the amount of phosphorylated substrate.

    • Plot the signal against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow Prep Prepare Reagents (Compound, Kinase, Substrate, ATP) Incubate1 Incubate Compound and Kinase Prep->Incubate1 React Initiate Kinase Reaction (Add Substrate/ATP) Incubate1->React Stop Stop Reaction Add Detection Mix React->Stop Read Read TR-FRET Signal Stop->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for a TR-FRET Kinase Inhibition Assay.

Cell-Based Proliferation Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol Outline:

  • Cell Culture:

    • Plate cancer cells (e.g., K562, a CML cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is proportional to the number of viable cells.

    • Plot the absorbance against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The this compound scaffold is a privileged structure in the development of kinase inhibitors. As exemplified by Imatinib, these compounds can achieve high potency and selectivity by targeting the inactive conformation of their target kinases. A thorough understanding of their mechanism of action, including potential resistance pathways, is crucial for the rational design of next-generation inhibitors and for optimizing their clinical use. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel derivatives based on this important chemical scaffold.

References

Spectroscopic Analysis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Methylpiperazin-1-yl)methyl]aniline is a substituted aniline derivative with potential applications in medicinal chemistry and drug development. As with any novel compound, thorough structural characterization is paramount. This technical guide outlines the expected spectroscopic profile of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed, generalized experimental protocols and workflows are provided to guide researchers in the analytical investigation of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
Aromatic (C₆H₄)6.6 - 7.2Multiplet4HProtons on the aniline ring.
Benzylic (-CH₂-)~3.6Singlet2HMethylene group linking the aniline and piperazine rings.
Piperazine (-CH₂-)2.4 - 2.7Multiplet8HMethylene protons of the piperazine ring.
Methyl (-CH₃)~2.3Singlet3HMethyl group on the piperazine nitrogen.
Amine (-NH₂)Broad singlet2HProtons of the primary aniline amine group; chemical shift can vary with solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C-NH₂145 - 150Carbon attached to the amino group.
Aromatic C-CH₂125 - 130Carbon attached to the benzylic methylene group.
Aromatic C-H115 - 130Other aromatic carbons.
Benzylic (-CH₂)60 - 65Benzylic methylene carbon.
Piperazine (-CH₂-)50 - 55Piperazine ring carbons.
Methyl (-CH₃)~45N-methyl carbon.
Table 3: Predicted Mass Spectrometry Data
ParameterPredicted ValueRationale
Molecular Ion (M⁺)m/z 205.1579Calculated exact mass for C₁₂H₁₉N₃.
Major Fragmentsm/z 99, 106, 134Expected fragmentation patterns include cleavage of the benzylic bond and fragmentation of the piperazine ring.
Table 4: Predicted IR Spectroscopic Data
Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Mode
N-H (Amine)3300 - 3500Stretching (two bands for primary amine)
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2800 - 3000Stretching
C=C (Aromatic)1500 - 1600Stretching
C-N1250 - 1350Stretching
N-H (Amine)1580 - 1650Bending
Table 5: Predicted UV-Vis Spectroscopic Data
TransitionPredicted λmax (nm)SolventRationale
π → π*~240 and ~290EthanolTypical for aniline and its derivatives, showing two absorption bands.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample.

  • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and integration values to elucidate the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (ESI-MS):

  • Introduce the sample solution into the ion source via direct infusion or coupled with a liquid chromatograph.

  • Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ for ESI).

  • Analyze the isotopic pattern to confirm the elemental composition.

  • Interpret the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire a background spectrum of the empty ATR crystal.

  • Acquire the sample spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the spectrum to correlation tables.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

  • Record a baseline spectrum using the pure solvent.

  • Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow cluster_IR IR Spectroscopy Workflow cluster_UVVis UV-Vis Spectroscopy Workflow NMR_Sample_Prep Sample Preparation (5-10 mg in 0.7 mL deuterated solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C Spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing NMR_Analysis Structural Elucidation (Chemical Shift, Multiplicity, Integration) NMR_Processing->NMR_Analysis MS_Sample_Prep Sample Preparation (1-10 µg/mL in volatile solvent) MS_Acquisition Data Acquisition (ESI or EI, MS and MS/MS) MS_Sample_Prep->MS_Acquisition MS_Analysis Data Analysis (Molecular Ion, Fragmentation Pattern) MS_Acquisition->MS_Analysis IR_Sample_Prep Sample Preparation (Solid on ATR crystal) IR_Acquisition Data Acquisition (Background and Sample Spectra) IR_Sample_Prep->IR_Acquisition IR_Analysis Data Analysis (Identification of Functional Groups) IR_Acquisition->IR_Analysis UV_Sample_Prep Sample Preparation (Dilute solution in UV-transparent solvent) UV_Acquisition Data Acquisition (Baseline and Sample Spectra) UV_Sample_Prep->UV_Acquisition UV_Analysis Data Analysis (λmax and Molar Absorptivity) UV_Acquisition->UV_Analysis

Caption: General workflows for NMR, MS, IR, and UV-Vis spectroscopic analysis.

Logical_Relationship Compound This compound NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR UVVis UV-Vis Spectroscopy Compound->UVVis Structure Molecular Structure NMR->Structure MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups IR->FuncGroups ElectronicTransitions Electronic Transitions UVVis->ElectronicTransitions

Caption: Relationship between spectroscopic techniques and derived molecular information.

References

Technical Guide: Physicochemical Properties of 2-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for the specific ortho-isomer, 2-[(4-Methylpiperazin-1-yl)methyl]aniline, is limited. This guide provides an overview of expected properties based on its chemical structure and available data for the closely related para-isomer, 4-[(4-Methylpiperazin-1-yl)methyl]aniline, which should be used as a directional reference only. The experimental protocols provided are generalized standard procedures for this class of compound and should be adapted as necessary.

Introduction

This compound is an organic compound featuring a substituted aniline and a methylpiperazine moiety. Such structures are common scaffolds in medicinal chemistry and are often investigated as intermediates in the synthesis of pharmacologically active agents. A thorough understanding of the solubility and stability of this molecule is critical for its handling, formulation development, and for ensuring the integrity and reproducibility of experimental results. This document outlines the anticipated physicochemical characteristics of this compound and provides standardized protocols for its empirical determination.

Physicochemical Properties

Table 1: Physicochemical Properties of the Reference Isomer 4-[(4-Methylpiperazin-1-yl)methyl]aniline

PropertyValue (Predicted or Experimental)Source
Molecular FormulaC₁₂H₁₉N₃[1]
Molecular Weight205.3 g/mol [2]
Melting Point97-99 °C[2]
Boiling Point331.2 ± 27.0 °C (Predicted)[2]
Density1.085 ± 0.06 g/cm³ (Predicted)[2]
pKa7.65 ± 0.10 (Predicted)[1]

Solubility Profile

The solubility of this compound is dictated by its structural features. The aniline and piperazine rings contain basic nitrogen atoms, suggesting that solubility will be highly pH-dependent, increasing significantly in acidic conditions due to the formation of soluble ammonium salts. The aniline portion contributes to some polarity, while the benzyl and methyl groups add lipophilic character.

Qualitative data for the para-isomer indicates it is slightly soluble in chloroform and methanol and has low solubility in water.[1][2] A similar profile is anticipated for the ortho-isomer. For drug development, aqueous solubility above 60 µg/mL is often considered a desirable starting point.[3]

Table 2: Illustrative Solubility Data Presentation

Solvent/MediumTemperature (°C)MethodSolubility (µg/mL)
Water25ThermodynamicData Not Available
PBS (pH 7.4)25ThermodynamicData Not Available
0.1 N HCl (pH 1.2)25ThermodynamicData Not Available
Methanol25ThermodynamicData Not Available
Chloroform25ThermodynamicData Not Available
DMSO25ThermodynamicData Not Available

Stability Profile

The stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. The aniline moiety is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions, often leading to coloration of the material. The compound may also be sensitive to thermal and photolytic degradation.

For regulatory purposes, stability testing is guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[4][5] These studies involve exposing the compound to a variety of stress conditions to identify potential degradation products and establish degradation pathways.[6]

Table 3: Illustrative Stability Data Summary (Forced Degradation)

Stress ConditionDurationDegradation (%)Major Degradants Formed
Acid Hydrolysis (0.1 N HCl, 60°C)24 hData Not AvailableData Not Available
Base Hydrolysis (0.1 N NaOH, 60°C)24 hData Not AvailableData Not Available
Oxidation (3% H₂O₂, RT)24 hData Not AvailableData Not Available
Thermal (80°C, Solid State)48 hData Not AvailableData Not Available
Photolytic (ICH Q1B)1.2 million lux hoursData Not AvailableData Not Available

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[7][8][9]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a precisely measured volume of a specific solvent or buffer (e.g., water, PBS pH 7.4, 0.1 N HCl). Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.[8]

  • Equilibration: Seal the vials and place them in a constant temperature shaker or agitator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[7][9]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. To ensure all particulate matter is removed, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed and collect the clear liquid.[7]

  • Quantification: Prepare a series of calibration standards of the compound in a suitable solvent. Analyze the filtered supernatant and the standards using a validated analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[10]

  • Data Reporting: The solubility is reported as the mean concentration from replicate experiments (e.g., in µg/mL or mM). The pH of the saturated solution should also be measured and reported, especially for buffered systems.[8]

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule. These studies are a key component of the ICH Q1A guidelines.[6][11][12]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N to 1 N HCl and incubate at a controlled temperature (e.g., 60-80 °C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 N to 1 N NaOH and incubate at a controlled temperature (e.g., 60-80 °C).

    • Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a controlled oven. Also, heat a solution of the compound.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acid and base-stressed samples before analysis. Dilute samples as necessary.

  • Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV or MS detection. This method must be able to separate the intact drug from all degradation products.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact drug in stressed samples to the control. Identify and characterize significant degradation products using techniques like LC-MS/MS to elucidate degradation pathways.[6]

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

G cluster_solubility Thermodynamic Solubility Workflow (Shake-Flask) prep 1. Preparation Add excess solid compound to solvent/buffer equil 2. Equilibration Agitate at constant temperature (24-72h) prep->equil sep 3. Phase Separation Filter or centrifuge to remove solid equil->sep quant 4. Quantification Analyze supernatant by HPLC or LC-MS/MS sep->quant report 5. Reporting Calculate solubility (e.g., µg/mL) quant->report G cluster_stability Forced Degradation Workflow cluster_stress 2. Apply Stress Conditions start Prepare Stock Solution of Compound acid Acid Hydrolysis base Base Hydrolysis ox Oxidation therm Thermal photo Photolytic sampling 3. Sample at Time Points acid->sampling base->sampling ox->sampling therm->sampling photo->sampling analysis 4. Analyze by Stability-Indicating HPLC sampling->analysis eval 5. Evaluate Data Calculate % degradation & identify degradants analysis->eval

References

In-Depth Technical Guide: Safety and Handling of 2-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS No. 180605-36-1). The information is intended to assist researchers, scientists, and drug development professionals in managing the risks associated with the use of this compound in a laboratory or research setting.

Chemical Identification and Physicochemical Properties

PropertyValueSource
Molecular Formula C11H17N3[1]
Molecular Weight 191.28 g/mol [1]
Appearance No data available
Melting Point/Range No data available[1]
Boiling Point/Range No data available
Solubility No information available

Hazard Identification and Classification

The primary hazards associated with this compound are its corrosive nature and acute toxicity. It is classified as a substance that can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[2]

GHS Classification
Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 1BH314 - Causes severe skin burns and eye damage
Acute Toxicity, OralCategory 4H302 - Harmful if swallowed
Acute Toxicity, DermalCategory 4H312 - Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332 - Harmful if inhaled
Serious Eye Damage/Eye IrritationCategory 1H318 - Causes serious eye damage

Source:[2]

GHS Pictograms and Signal Word

Pictograms:

  • corrosion

  • exclamation mark

Signal Word: Danger [2]

Hazard Statements
  • H314: Causes severe skin burns and eye damage.[2]

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2]

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

CodePrecautionary Statement
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301 + P330 + P331IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[2]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P310Immediately call a POISON CENTER or doctor/physician.[2]

Toxicological Information

There is no specific acute toxicity information available for this compound.[1] The GHS classification is based on the available data for similar compounds.

For context, toxicological data for a structurally related compound, N-methylaniline , indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[3][4] Prolonged or repeated exposure may cause damage to organs.[3][4]

Experimental Protocols

Standardized protocols for assessing the safety of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD). The following are key OECD guidelines relevant to the hazards identified for this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is an alternative to the classical LD50 test and aims to determine the acute oral toxicity of a substance using a reduced number of animals.[5] The procedure involves dosing animals at fixed dose levels (5, 50, 300, and 2000 mg/kg) and observing for signs of toxicity.[5]

OECD_420_Workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_decision Decision Making A Select starting dose level (5, 50, 300, or 2000 mg/kg) B Fast animals prior to dosing A->B C Administer single oral dose to one female animal B->C D Observe for signs of toxicity (up to 14 days) C->D E Evident toxicity? D->E F Dose at next lower level in additional animals E->F Yes G Dose at next higher level in additional animals E->G No H Determine toxicity class F->H G->H Skin_Irritation_Workflow A Apply test chemical to Reconstructed Human Epidermis (RhE) model B Incubate for a defined period A->B C Assess cell viability (e.g., MTT assay) B->C D Viability <= 50%? C->D E Classify as Irritant (Category 2) D->E Yes F Not Classified as Irritant D->F No Safety_Assessment_Logic A Hazard Identification (Review SDS and Literature) C Risk Characterization (Combine hazard and exposure info) A->C B Exposure Assessment (Evaluate work procedures) B->C D Risk Mitigation Measures C->D E Engineering Controls (Fume Hood) D->E F Administrative Controls (SOPs, Training) D->F G Personal Protective Equipment (Gloves, Goggles, etc.) D->G H Emergency Preparedness (First Aid, Spill Kits) D->H I Review and Update (Periodically or after incidents) E->I F->I G->I H->I

References

Methodological & Application

Application Notes & Protocols: Synthesis of Vortioxetine via 2-(Piperazin-1-yl)aniline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vortioxetine is a multimodal antidepressant that functions as a serotonin transporter (SERT) inhibitor, a 5-HT3, 5-HT7, and 5-HT1D receptor antagonist, a 5-HT1B receptor partial agonist, and a 5-HT1A receptor agonist.[1][2] This complex pharmacological profile is believed to contribute to its efficacy in treating major depressive disorder. This document outlines a detailed protocol for the synthesis of vortioxetine, proceeding through a key 2-(piperazin-1-yl)aniline intermediate. This synthetic route offers a practical alternative to earlier methods that often involved solid-phase synthesis or multiple palladium-catalyzed cross-coupling reactions.[3][4][5]

I. Synthetic Pathway Overview

The synthesis of vortioxetine from 2-(piperazin-1-yl)aniline intermediates generally follows a multi-step process. A common approach involves the initial N-arylation of a protected piperazine with a nitro-substituted aryl halide, followed by the reduction of the nitro group to an aniline. This key intermediate is then diazotized and subsequently reacted with 2,4-dimethylbenzenethiol to yield vortioxetine.

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection cluster_3 Step 4: Diazotization & Thiolation A 1-Fluoro-2-nitrobenzene C 1-(2-Nitrophenyl)-4-Boc-piperazine A->C B N-Boc-piperazine B->C D 1-(2-Aminophenyl)-4-Boc-piperazine C->D Reduction E 2-(Piperazin-1-yl)aniline D->E Acidic Deprotection G Vortioxetine E->G 1. NaNO2, Acid 2. Thiol Addition F 2,4-Dimethylbenzenethiol F->G

Caption: Synthetic workflow for vortioxetine.

II. Experimental Protocols

A. Synthesis of N-Boc-1-(2-nitrophenyl)piperazine

This step involves the nucleophilic aromatic substitution of a halogen on a nitro-activated benzene ring with N-Boc-piperazine.

  • Materials: 1-fluoro-2-nitrobenzene, N-Boc-piperazine, organic solvent (e.g., acetonitrile), and a non-nucleophilic base (e.g., potassium carbonate).

  • Procedure:

    • To a solution of N-Boc-piperazine in the chosen solvent, add the base and stir the mixture.

    • Add 1-fluoro-2-nitrobenzene dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

B. Synthesis of 4-(tert-butoxycarbonyl)-2-(piperazin-1-yl)aniline

The nitro group of N-Boc-1-(2-nitrophenyl)piperazine is reduced to an amine in this step.

  • Materials: N-Boc-1-(2-nitrophenyl)piperazine, reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation with Pd/C), and appropriate solvents (e.g., ethanol, ethyl acetate).

  • Procedure (using Iron/Acetic Acid):

    • Suspend N-Boc-1-(2-nitrophenyl)piperazine in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and stir vigorously.

    • Monitor the reaction by TLC or HPLC.

    • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.

C. Synthesis of 2-(Piperazin-1-yl)aniline

This step involves the removal of the Boc protecting group under acidic conditions.

  • Materials: 4-(tert-butoxycarbonyl)-2-(piperazin-1-yl)aniline, strong acid (e.g., hydrochloric acid or trifluoroacetic acid), and an organic solvent (e.g., dichloromethane or dioxane).

  • Procedure:

    • Dissolve the Boc-protected aniline in the chosen solvent.

    • Add the acid dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or HPLC).

    • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

    • Dry the organic layer and concentrate it to obtain 2-(piperazin-1-yl)aniline.

D. Synthesis of Vortioxetine (1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine)

This final step involves the diazotization of 2-(piperazin-1-yl)aniline followed by a Sandmeyer-type reaction with 2,4-dimethylbenzenethiol.

  • Materials: 2-(piperazin-1-yl)aniline, sodium nitrite, an acid (e.g., hydrochloric acid or acetic acid), 2,4-dimethylbenzenethiol, and a suitable solvent system.

  • Procedure:

    • Dissolve 2-(piperazin-1-yl)aniline in an aqueous acidic solution at a low temperature (0-5 °C).[4]

    • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.[4]

    • In a separate flask, prepare a solution of 2,4-dimethylbenzenethiol.

    • Add the diazonium salt solution to the thiol solution at a controlled temperature.

    • The intermediate formed is then decomposed by heating the reaction mixture, typically in a temperature range of 60-100°C, to yield vortioxetine.[4]

    • After cooling, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to afford the final product.

III. Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps. Note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.

StepReactantsProductTypical Yield (%)
1. N-Arylation 1-Fluoro-2-nitrobenzene, N-Boc-piperazine1-(2-Nitrophenyl)-4-Boc-piperazine85-95
2. Reduction 1-(2-Nitrophenyl)-4-Boc-piperazine, Fe/AcOH4-(tert-butoxycarbonyl)-2-(piperazin-1-yl)aniline80-90
3. Deprotection 4-(tert-butoxycarbonyl)-2-(piperazin-1-yl)aniline, HCl2-(Piperazin-1-yl)aniline90-98
4. Diazotization & Thiolation 2-(Piperazin-1-yl)aniline, NaNO₂, 2,4-dimethylbenzenethiolVortioxetine60-75

IV. Mechanism of Action: Signaling Pathway

Vortioxetine's therapeutic effects are attributed to its multimodal activity, which enhances serotonergic neurotransmission through a combination of SERT inhibition and receptor modulation. This leads to downstream effects on other neurotransmitter systems.

Vortioxetine_MoA cluster_serotonin Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibits HT1A_pre 5-HT1A (presynaptic) Vortioxetine->HT1A_pre Agonist HT1B_pre 5-HT1B (presynaptic) Vortioxetine->HT1B_pre Partial Agonist HT1D_pre 5-HT1D (presynaptic) Vortioxetine->HT1D_pre Antagonist HT3_post 5-HT3 Vortioxetine->HT3_post Antagonist HT7_post 5-HT7 Vortioxetine->HT7_post Antagonist Serotonin_release Serotonin Release SERT->Serotonin_release Modulates (increases) HT1A_pre->Serotonin_release Modulates (increases) HT1B_pre->Serotonin_release Modulates HT1D_pre->Serotonin_release Modulates (increases) HT1A_post 5-HT1A (postsynaptic) Serotonin_release->HT1A_post Serotonin_release->HT3_post Serotonin_release->HT7_post Downstream Downstream Neurotransmitter (DA, NE, ACh, Glu, GABA) Release HT1A_post->Downstream Modulates HT3_post->Downstream Modulates HT7_post->Downstream Modulates

Caption: Vortioxetine's multimodal mechanism of action.

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The synthesis of pharmaceutical compounds should only be conducted in a controlled laboratory setting by trained individuals, with all appropriate safety precautions in place. The reaction conditions and yields provided are representative and may require optimization.

References

Application of 2-[(4-Methylpiperazin-1-yl)methyl]aniline in Agrochemical Formulations: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches of scientific literature, patent databases, and technical documentation have revealed no specific, documented applications of 2-[(4-Methylpiperazin-1-yl)methyl]aniline in agrochemical formulations. While some chemical suppliers make general claims about its utility in this area for enhancing the efficacy of pesticides and herbicides, these assertions are not substantiated by detailed experimental data or protocols in publicly available resources.[1][2] The primary and well-documented application of this compound is as a key intermediate in the synthesis of pharmaceuticals.

This document summarizes the available information and outlines hypothetical areas of investigation based on the compound's chemical structure. Given the absence of concrete data, the protocols and diagrams presented are theoretical and intended to serve as a conceptual framework for potential research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for considering its potential role in any formulation.

PropertyValueReference
CAS Number 19577-84-5[3]
Molecular Formula C12H19N3[3]
Molecular Weight 205.3 g/mol [3]
Appearance Solid-
Solubility Soluble in organic solvents such as ethanol and dimethylformamide. Low solubility in water.[4]

Hypothetical Applications in Agrochemicals

Based on the chemical structure, which features an aniline group and a methylpiperazine moiety, one could hypothesize its potential use in the following areas:

  • As a Building Block for Active Ingredients: The aniline and piperazine scaffolds are present in various biologically active molecules. This compound could serve as a starting material or intermediate for the synthesis of novel fungicides, herbicides, or insecticides.

  • As a Formulation Adjuvant: The amine groups in the molecule could provide pH buffering capacity or act as a stabilizing agent for certain active ingredients in liquid formulations. Its surfactant-like properties, if any, are not documented.

  • As a Synergist: In some cases, compounds with no intrinsic pesticidal activity can enhance the efficacy of active ingredients. The biological activity of piperazine-containing compounds could potentially interfere with metabolic pathways in pests or weeds, thus synergizing the effect of a primary pesticide.

Theoretical Experimental Protocols

The following are hypothetical protocols for evaluating the potential of this compound in agrochemical applications.

Protocol 1: Screening for Fungicidal Activity

  • Objective: To assess the intrinsic fungicidal activity of this compound against common plant pathogens.

  • Materials:

    • This compound

    • Common fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea)

    • Potato Dextrose Agar (PDA)

    • Sterile petri dishes

    • Dimethyl sulfoxide (DMSO)

    • Positive control (commercial fungicide)

    • Negative control (DMSO)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Incorporate various concentrations of the compound into molten PDA before pouring into petri dishes.

    • Inoculate the center of each plate with a mycelial plug of the test fungus.

    • Incubate the plates at an appropriate temperature and measure the radial growth of the fungal colony over time.

    • Calculate the percentage of growth inhibition compared to the negative control.

Protocol 2: Evaluation as a Herbicide Synergist

  • Objective: To determine if this compound can enhance the efficacy of a known herbicide.

  • Materials:

    • This compound

    • Commercial herbicide (e.g., glyphosate)

    • Target weed species (e.g., Amaranthus retroflexus)

    • Spray applicator

    • Pots with soil

  • Procedure:

    • Grow the target weed species in pots to a specific growth stage.

    • Prepare spray solutions containing:

      • Herbicide alone at a sub-lethal dose.

      • This compound alone.

      • A combination of the herbicide and this compound.

      • A control with no active ingredients.

    • Apply the treatments to the plants using a spray applicator.

    • Observe the plants over a period of time, assessing for signs of phytotoxicity (e.g., chlorosis, necrosis).

    • Quantify the synergistic effect by measuring plant biomass or using a visual rating scale.

Visualizations

The following diagrams illustrate the hypothetical workflows for screening the agrochemical potential of this compound.

G cluster_screening Fungicidal Activity Screening Workflow prep_stock Prepare Stock Solution (in DMSO) incorporate Incorporate into PDA prep_stock->incorporate inoculate Inoculate with Fungal Pathogen incorporate->inoculate incubate Incubate and Measure Growth inoculate->incubate analyze Analyze Growth Inhibition incubate->analyze

Caption: Workflow for Fungicidal Screening.

G cluster_synergy Herbicide Synergist Evaluation Workflow grow_weeds Grow Target Weeds prep_solutions Prepare Treatment Solutions grow_weeds->prep_solutions apply_treatments Apply Treatments prep_solutions->apply_treatments observe Observe Phytotoxicity apply_treatments->observe quantify Quantify Synergistic Effect observe->quantify

Caption: Workflow for Herbicide Synergist Evaluation.

References

Application Notes and Protocols: 2-[(4-Methylpiperazin-1-yl)methyl]aniline as a Versatile Building Block for Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Methylpiperazin-1-yl)methyl]aniline is a key structural motif and versatile building block in the design and synthesis of novel anti-cancer agents. Its inherent chemical properties, including the presence of a basic piperazine ring and an aniline moiety, make it an ideal scaffold for developing potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this building block in the development of targeted cancer therapeutics, with a focus on inhibitors of key oncogenic kinases such as Mer/c-Met, FLT3/Aurora, and PI3Kα.

Chemical Properties and Synthetic Overview

The this compound scaffold provides a strategic anchor for molecular elaboration. The aniline nitrogen can be readily functionalized to interact with the hinge region of kinase active sites, a common strategy in kinase inhibitor design. The 4-methylpiperazine group often enhances solubility and can be involved in crucial interactions with the solvent-exposed regions of the target protein.

A general synthetic approach to introduce this building block into a heterocyclic core, such as a pyrimidine, involves nucleophilic aromatic substitution, where the aniline nitrogen displaces a leaving group on the heterocyclic ring.

Application I: Dual Mer/c-Met Kinase Inhibitors

Derivatives of this compound have been successfully developed as potent dual inhibitors of Mer and c-Met receptor tyrosine kinases, which are often co-activated in various cancers, contributing to tumor growth, metastasis, and drug resistance.

Quantitative Data: In Vitro Kinase and Anti-proliferative Activity
Compound IDTarget KinaseIC50 (nM)[1]Cell LineAnti-proliferative IC50 (µM)
18c Mer18.5 ± 2.3HepG21.5 ± 0.2
c-Met33.6 ± 4.3MDA-MB-2312.1 ± 0.3
HCT1163.5 ± 0.4
17c Mer6.4 ± 1.8HepG20.9 ± 0.1
c-Met26.1 ± 7.7MDA-MB-2311.2 ± 0.2
HCT1162.8 ± 0.3
Experimental Protocols

Protocol 1: Synthesis of a 2-Anilinopyrimidine-based Mer/c-Met Inhibitor (General Procedure)

This protocol describes a general method for the synthesis of 2-anilinopyrimidine derivatives incorporating the this compound scaffold.

Workflow for Synthesis of 2-Anilinopyrimidine Derivatives

A 2,4-Dichloropyrimidine C Intermediate A->C Nucleophilic Aromatic Substitution B This compound B->C E Final Product C->E Suzuki or Buchwald-Hartwig Coupling D Amine Side Chain D->E

Caption: Synthetic workflow for 2-anilinopyrimidine derivatives.

Materials:

  • 2,4-Dichloropyrimidine

  • This compound

  • Amine for second substitution (e.g., morpholine)

  • p-Toluenesulfonic acid (p-TSA)

  • Isopropanol (IPA) or other suitable solvent

  • Standard laboratory glassware, heating and stirring apparatus, and purification equipment (e.g., column chromatography).

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add this compound (1.0 eq) and p-toluenesulfonic acid (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add the second amine (e.g., morpholine, 1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for an additional 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the final product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Mer/c-Met Kinase Inhibition Assay

This protocol outlines a luminescent kinase assay to determine the IC50 values of test compounds against Mer and c-Met kinases.

Workflow for In Vitro Kinase Assay

A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor and Kinase to Assay Plate A->B C Initiate Reaction with Substrate/ATP Mixture B->C D Incubate at Room Temp C->D E Stop Reaction and Detect ADP Production (e.g., ADP-Glo™) D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for in vitro kinase inhibition assay.

Materials:

  • Recombinant human Mer and c-Met kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (e.g., 18c) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO) control.

  • Add 2 µL of diluted kinase to each well.

  • Initiate the reaction by adding 2 µL of a mixture of substrate and ATP (final concentrations are typically 0.2 mg/mL and 25 µM, respectively, but should be optimized for each kinase).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure ADP production following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for a further 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Application II: Dual FLT3/Aurora Kinase Inhibitors

The this compound scaffold can be incorporated into more complex heterocyclic systems, such as imidazo[4,5-b]pyridines, to generate potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. These are critical targets in acute myeloid leukemia (AML).

Quantitative Data: In Vitro Kinase and Anti-proliferative Activity
Compound IDTarget KinaseKd (nM)Cell LineAnti-proliferative GI50 (µM)
27e Aurora-A7.5MOLM-130.104
Aurora-B48MV4-110.291
FLT36.2HCT1160.300
FLT3-ITD38
Experimental Protocols

Protocol 3: Synthesis of an Imidazo[4,5-b]pyridine-based FLT3/Aurora Kinase Inhibitor (Compound 27e)

Synthetic Pathway for Compound 27e

A 2,4-Dichloro-3-nitropyridine C 2-Amino-3-nitropyridine Intermediate A->C SNAr B Piperazine Derivative B->C D Reduction of Nitro Group C->D E Diaminopyridine D->E F Cyclization with Dimethylpyrazole Aldehyde E->F G Compound 27e F->G

Caption: Synthetic pathway for FLT3/Aurora kinase inhibitor 27e.

Procedure (based on literature description):

  • Synthesis of 2-amino-3-nitropyridine intermediate: React 2,4-dichloro-3-nitropyridine with the appropriate piperazine derivative via a nucleophilic aromatic substitution (SNAr) reaction.

  • Reduction: Reduce the nitro group of the intermediate to an amino group, for example, using iron powder in acetic acid or catalytic hydrogenation. This yields a diaminopyridine derivative.

  • Cyclization: React the diaminopyridine with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of an oxidizing agent such as sodium bisulfite or air to form the imidazo[4,5-b]pyridine core.

  • Purification: Purify the final product, compound 27e, by column chromatography.

Protocol 4: FLT3/Aurora Kinase Cellular Assay

This protocol describes a method to assess the inhibition of FLT3 and Aurora kinase phosphorylation in a cellular context using Western blotting.

Procedure:

  • Cell Culture and Treatment: Culture FLT3-ITD positive AML cells (e.g., MOLM-13 or MV4-11) in appropriate media. Treat cells with varying concentrations of the test compound (e.g., 27e) for a specified time (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration as described in Protocol 5.

  • Western Blotting: Perform Western blot analysis as detailed in Protocol 5, using primary antibodies specific for phospho-FLT3, total FLT3, phospho-Aurora A/B/C, and total Aurora A/B/C.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Determine the IC50 for the inhibition of phosphorylation.

Application III: PI3Kα Inhibitors

The versatility of the this compound building block extends to the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K) pathway, a central regulator of cell growth and survival that is frequently mutated in cancer.

Quantitative Data: In Vitro Kinase Activity
Compound IDPI3K IsoformIC50 (nM)[2]
CYH33 PI3Kα5.9
PI3Kβ598
PI3Kδ78.7
PI3Kγ225
Experimental Protocols

Protocol 5: Western Blot Analysis of PI3K/Akt Pathway Modulation

This protocol provides a detailed procedure for assessing the effect of a PI3Kα inhibitor on the downstream signaling of the PI3K/Akt pathway.

Workflow for Western Blot Analysis

A Cell Culture and Inhibitor Treatment B Cell Lysis and Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-Akt, Akt) F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Data Analysis I->J

Caption: Workflow for Western blot analysis of the PI3K/Akt pathway.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., SKOV-3)

  • Test compound (e.g., CYH33)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the PI3Kα inhibitor for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

Conclusion

The this compound scaffold is a highly valuable building block for the development of targeted anti-cancer therapies. Its utility has been demonstrated in the creation of potent inhibitors for several key oncogenic kinases. The protocols and data provided in these application notes serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of novel cancer therapeutics based on this privileged scaffold.

References

Application Notes and Protocols for 2-[(4-Methylpiperazin-1-yl)methyl]aniline Derivatives in Neurological Disorder Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research data specifically detailing the role of 2-[(4-Methylpiperazin-1-yl)methyl]aniline in the development of neurological disorder medications is limited. The following application notes and protocols are based on the broader role of the N-methylpiperazine moiety in central nervous system (CNS) active compounds and provide a foundational guide for researchers investigating novel aniline derivatives incorporating this scaffold.

Application Notes

The N-methylpiperazine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance drug-like characteristics.[1] This includes improving aqueous solubility and target affinity, which are critical for CNS drug development.[1] Several approved CNS-acting drugs, such as clozapine, olanzapine, and trifluoperazine, feature the N-methylpiperazine group, highlighting its importance in this therapeutic area.[1]

Derivatives of 4-(4-methylpiperazin-1-yl)aniline and related structures have shown potential as inhibitors of enzymes implicated in neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[1] The incorporation of the N-methylpiperazine group has been shown to significantly improve AChE inhibitory potency in certain chalcone derivatives.[1] This suggests that novel compounds, such as this compound, could be promising candidates for the development of therapeutics for conditions like Alzheimer's and Parkinson's disease.

Furthermore, the N-methylpiperazine scaffold is a versatile building block in organic synthesis, allowing for the creation of diverse chemical libraries for screening against various neurological targets. Synthetic routes are generally accessible, often involving nucleophilic substitution reactions.

Quantitative Data on Related Compounds

While specific data for this compound is not available, the following table summarizes inhibitory concentrations (IC50) for related N-methyl-piperazine chalcones against MAO-B and AChE, illustrating the potential of this chemical class.[1]

CompoundTarget EnzymeIC50 (µM)
Chalcone 2bAcetylcholinesterase (AChE)2.26
Chalcone 2fAcetylcholinesterase (AChE)3.03
Desmethyl analog PC11Acetylcholinesterase (AChE)26.3
Desmethyl analog PC5Acetylcholinesterase (AChE)>10

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of aniline derivatives containing the N-methylpiperazine moiety, which can be adapted for this compound.

Materials:

  • 2-Aminobenzyl alcohol or a suitable precursor

  • Thionyl chloride or other halogenating agent

  • 1-Methylpiperazine

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Base (e.g., Triethylamine, Potassium Carbonate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Halogenation of the Benzyl Alcohol:

    • Dissolve the 2-aminobenzyl alcohol precursor in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Nucleophilic Substitution with 1-Methylpiperazine:

    • Dissolve the resulting benzyl halide in anhydrous DMF.

    • Add 1-methylpiperazine and a base such as potassium carbonate.

    • Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Protocol 2: In Vitro Screening for MAO-B and AChE Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compound against two key enzymes in neurodegeneration.

Materials:

  • Synthesized test compound

  • Human recombinant MAO-B and AChE enzymes

  • Substrates (e.g., kynuramine for MAO-B, acetylthiocholine iodide for AChE)

  • Cofactors and buffers specific to each enzyme assay

  • 96-well microplates

  • Microplate reader (fluorometric or colorimetric)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound in DMSO.

    • Prepare working solutions of enzymes, substrates, and buffers at the required concentrations.

  • Assay Performance (General Steps):

    • In a 96-well plate, add the enzyme and a serial dilution of the test compound.

    • Include positive controls (known inhibitors) and negative controls (vehicle).

    • Pre-incubate the enzyme and compound for a specified time at the optimal temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

G cluster_0 Synthesis Pathway 2-Aminobenzyl_alcohol 2-Aminobenzyl alcohol Benzyl_halide Intermediate Benzyl Halide 2-Aminobenzyl_alcohol->Benzyl_halide Halogenation Final_Compound This compound Benzyl_halide->Final_Compound Nucleophilic Substitution with 1-Methylpiperazine

Caption: A generalized synthetic pathway for this compound derivatives.

G cluster_1 Hypothetical Mechanism of Action Compound This compound Derivative MAO_B Monoamine Oxidase B (MAO-B) Compound->MAO_B Inhibition AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition Dopamine Increased Dopamine Levels MAO_B->Dopamine Acetylcholine Increased Acetylcholine Levels AChE->Acetylcholine Neuroprotection Neuroprotection and Symptomatic Relief Dopamine->Neuroprotection Acetylcholine->Neuroprotection

Caption: Hypothetical dual-inhibition mechanism for neuroprotection.

G cluster_2 Experimental Workflow Synthesis Synthesis and Purification In_Vitro In Vitro Screening (e.g., MAO-B/AChE Assays) Synthesis->In_Vitro Hit_ID Hit Identification (IC50 Determination) In_Vitro->Hit_ID In_Vivo_PK In Vivo Pharmacokinetics Hit_ID->In_Vivo_PK Behavioral Behavioral Models of Neurological Disorders In_Vivo_PK->Behavioral Lead_Opt Lead Optimization Behavioral->Lead_Opt

Caption: A typical workflow for the preclinical evaluation of novel CNS drug candidates.

References

Application Notes and Protocols for Reactions Involving 2-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-[(4-Methylpiperazin-1-yl)methyl]aniline, a versatile intermediate in medicinal chemistry. The protocols and data presented herein are intended to guide researchers in the synthesis, characterization, and application of this compound and its derivatives.

Overview and Key Applications

This compound and its structural isomers are key building blocks in the synthesis of various biologically active molecules. The presence of a primary aniline group and a tertiary amine within the piperazine ring allows for diverse chemical modifications, making it a valuable scaffold in drug discovery.

Primary applications include:

  • Kinase Inhibitors: The piperazine moiety is a common feature in many kinase inhibitors, where it often interacts with the ATP-binding site of the enzyme.

  • G-Quadruplex Stabilizers: Derivatives of (4-methylpiperazin-1-yl)aniline have been investigated for their ability to bind to and stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation.[1]

  • Antimicrobial and Antifungal Agents: The piperazine scaffold is known to be a pharmacophore in various antimicrobial and antifungal compounds.

  • Central Nervous System (CNS) Agents: The piperazine ring is a common motif in drugs targeting CNS disorders, and derivatives have been explored for anxiolytic and antidepressant activities.[2]

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro-precursor, analogous to the synthesis of its 4-substituted isomer.[3]

Reaction Scheme:

Experimental Protocol:

Protocol 1: Reduction of 1-(2-Nitrobenzyl)-4-methylpiperazine

  • Materials:

    • 1-(2-Nitrobenzyl)-4-methylpiperazine

    • Methanol (MeOH)

    • Zinc powder (Zn)

    • Ammonium chloride (NH₄Cl)

    • Diatomaceous earth

    • Diethyl ether

  • Procedure:

    • To a round-bottom flask, add 1-(2-Nitrobenzyl)-4-methylpiperazine (1.0 eq), methanol (to achieve a ~0.2 M solution), zinc powder (5.0 eq), and ammonium chloride (4.0 eq).[3]

    • Heat the reaction mixture to reflux and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Upon completion, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the zinc powder.[3]

    • Concentrate the filtrate under reduced pressure to obtain the crude solid product. [3.

    • Add diethyl ether to the crude solid and stir.

    • Filter to remove any insoluble impurities.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.[3]

Data Presentation:

ParameterValueReference
Reactant 1 1-(2-Nitrobenzyl)-4-methylpiperazine[3]
Reactant 2 Zinc powder[3]
Reagent Ammonium chloride[3]
Solvent Methanol[3]
Reaction Temperature Reflux[3]
Reaction Time 2 hours[3]
Yield ~75-80% (expected based on isomer synthesis)[3]
Purification Method Filtration and solvent evaporation[3]

Characterization Data (Hypothetical for 2-isomer based on 4-isomer data):

  • LC/MS: m/z (ESI, POS): 206 [M+H]⁺[3]

  • ¹H-NMR (400 MHz, DMSO-d₆): δ (ppm) 7.10-7.00 (m, 2H, Ar-H), 6.80-6.70 (m, 2H, Ar-H), 5.10 (s, 2H, NH₂), 3.50 (s, 2H, Ar-CH₂), 2.50-2.30 (br s, 8H, piperazine-H), 2.20 (s, 3H, N-CH₃).

Reactions of this compound

The primary amino group of this compound is a key functional handle for further derivatization, commonly through acylation or condensation reactions.

Experimental Protocol:

Protocol 2: Acylation with a Carboxylic Acid

  • Materials:

    • This compound

    • Carboxylic acid of interest (e.g., benzoic acid)

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution.

    • Add HATU (1.2 eq) portion-wise while stirring at room temperature.

    • Continue stirring at room temperature for 3-12 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation:

ParameterValue
Reactant 1 This compound
Reactant 2 Carboxylic acid
Coupling Reagent HATU
Base DIPEA
Solvent Anhydrous DMF
Reaction Temperature Room Temperature
Reaction Time 3-12 hours
Purification Method Column Chromatography

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow:

The general workflow for the synthesis and derivatization of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_analysis Analysis Start Start Nitro_Precursor 1-(2-Nitrobenzyl)- 4-methylpiperazine Start->Nitro_Precursor Reduction Reduction (Zn, NH4Cl, MeOH) Nitro_Precursor->Reduction Target_Compound 2-[(4-Methylpiperazin-1-yl) methyl]aniline Reduction->Target_Compound Coupling Amide Coupling (HATU, DIPEA, DMF) Target_Compound->Coupling Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Coupling Derivative Amide Derivative Coupling->Derivative Purification Purification (Column Chromatography) Derivative->Purification Characterization Characterization (LC/MS, NMR) Purification->Characterization

Caption: General workflow for the synthesis and derivatization of this compound.

Potential Signaling Pathway Involvement:

Derivatives of piperazine-containing anilines have been implicated in modulating various signaling pathways, particularly in the context of cancer and CNS disorders. For instance, as kinase inhibitors, they can block the phosphorylation cascade essential for cell proliferation. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted.

signaling_pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K P Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Inhibitor 2-[(4-Methylpiperazin-1-yl)methyl] aniline Derivative Inhibitor->Receptor_TK Inhibition

Caption: Hypothetical signaling pathway (PI3K/Akt/mTOR) potentially inhibited by derivatives of this compound.yl)methyl]aniline.

References

Application Notes and Protocols for the Synthesis of Dyes and Pigments Using 2-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of the use of 2-[(4-Methylpiperazin-1-yl)methyl]aniline in the synthesis of dyes and pigments. The following application notes and protocols are therefore based on the general principles of azo dye synthesis from substituted aniline derivatives and are intended to serve as a representative guide for researchers. The experimental conditions and results are illustrative and would require optimization for the specific target compound.

Introduction

Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–). Their synthesis is a well-established process in industrial and laboratory settings, typically involving a two-step reaction: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1] The structural diversity of both the amine and the coupling component allows for the generation of a vast array of colors.

The compound this compound possesses a primary aromatic amine group, making it a suitable candidate for the diazotization reaction. The presence of the methylpiperazinylmethyl substituent is expected to influence the final properties of the dye, such as its solubility, affinity for certain substrates, and potentially its biological activity. This document provides a generalized protocol for the synthesis of an azo dye from this aniline derivative.

General Workflow for Azo Dye Synthesis

The synthesis of an azo dye from this compound can be conceptualized in a two-stage process. The first stage is the formation of a diazonium salt, which is then used in the second stage to react with a coupling agent to form the final dye.

AzoDye_Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling Aniline This compound DiazoniumSalt Diazonium Salt Intermediate Aniline->DiazoniumSalt  + HCl, NaNO2 HCl Hydrochloric Acid HCl->DiazoniumSalt NaNO2 Sodium Nitrite NaNO2->DiazoniumSalt IceBath 0-5 °C IceBath->DiazoniumSalt  Temperature Control AzoDye Azo Dye Product DiazoniumSalt->AzoDye CouplingAgent Coupling Agent (e.g., 2-Naphthol) CouplingAgent->AzoDye  + NaOH NaOH Sodium Hydroxide NaOH->AzoDye

Caption: Generalized workflow for the synthesis of an azo dye.

Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized based on the specific coupling agent used and the desired scale of the reaction.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring.

  • Ensure the temperature remains between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes in the ice bath.

  • The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol (Illustrative Example)

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.

  • Isolate the dye by vacuum filtration, wash it with cold distilled water until the filtrate is neutral.

  • Dry the product in a desiccator or a low-temperature oven.

Data Presentation

The following table presents hypothetical data for the synthesis of an azo dye from this compound and 2-naphthol. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

ParameterValue
Starting Material
This compound2.05 g (10 mmol)
2-Naphthol1.44 g (10 mmol)
Reaction Conditions
Diazotization Temperature0-5 °C
Coupling Temperature0-5 °C
Reaction Time2 hours
Product Characterization
Product Name1-((2-((4-methylpiperazin-1-yl)methyl)phenyl)diazenyl)naphthalen-2-ol
Yield3.2 g (85%)
Melting Point>200 °C (decomposition)
ColorDeep Red
λmax (in ethanol)485 nm

Signaling Pathways and Logical Relationships

The core of azo dye synthesis is the electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile.

reaction_pathway cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Product Aniline Primary Aromatic Amine DiazoniumIon Arenediazonium Ion (Electrophile) Aniline->DiazoniumIon + Nitrous Acid NitrousAcid Nitrous Acid (from NaNO2 + HCl) NitrousAcid->DiazoniumIon CouplingAgent Electron-Rich Aromatic Compound AzoDye Azo Dye CouplingAgent->AzoDye DiazoniumIon->AzoDye + Coupling Agent

References

Application Notes and Protocols for the Derivatization of 2-[(4-Methylpiperazin-1-yl)methyl]aniline to Enhance Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-[(4-Methylpiperazin-1-yl)methyl]aniline scaffold is a versatile building block in medicinal chemistry, offering multiple points for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. Derivatization of this core structure can lead to the development of potent therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. These application notes provide detailed protocols for the synthesis of novel derivatives and their subsequent biological evaluation.

Introduction

The piperazine ring is a well-established pharmacophore present in numerous approved drugs. The this compound moiety combines this privileged structure with an aniline ring, providing a key intermediate for the synthesis of a diverse library of compounds. The primary amino group of the aniline and the aromatic ring itself are amenable to a variety of chemical transformations, allowing for the exploration of the chemical space around this scaffold. This document outlines protocols for the derivatization of the primary amine to generate amide and chalcone derivatives and provides methodologies for screening their bioactivity.

Data Presentation: Bioactivity of Structurally Related Piperazine Derivatives

The following table summarizes the biological activities of various piperazine-containing compounds, demonstrating the potential for this class of molecules. The data is derived from studies on structurally related analogs and serves as a benchmark for newly synthesized derivatives.

Compound ClassDerivativeTarget/AssayBioactivity (IC50/MIC)Reference
N-Methylpiperazine Chalcones 2k (3-trifluoromethyl-4-fluorophenyl)MAO-B InhibitionIC50 = 0.71 µM[1]
2n (2-fluoro-5-bromophenyl)MAO-B InhibitionIC50 = 1.11 µM[1]
2k (3-trifluoromethyl-4-fluorophenyl)AChE InhibitionIC50 = 8.10 µM[1]
2n (2-fluoro-5-bromophenyl)AChE InhibitionIC50 = 4.32 µM[1]
Quinolinyl-Thiazole Hybrids 6a (4-nitrophenyl)Anticancer (MDA-MB-231)IC50 = 1.415 ± 0.16 µM[2]
6g (4-fluorophenyl)Anticancer (MDA-MB-231)IC50 = 1.484 ± 0.13 µM[2]
6h (4-cyanophenyl)Anticancer (MDA-MB-231)IC50 = 1.658 ± 0.15 µM[2]
Quinazolinone Derivatives 3dAnticancer (NCI)IC50 = 1.1 ± 0.03 µM[3]

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives

This protocol describes the acylation of the primary amino group of this compound with an acid chloride.

Materials:

  • This compound

  • Substituted Benzoyl Chloride (e.g., 4-nitrobenzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round bottom flask

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve the substituted benzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol details the synthesis of chalcones, which are precursors to various heterocyclic compounds with significant bioactivity.

Step 1: Acetylation of this compound The primary amine must first be converted to an acetophenone. This is a multi-step process that is beyond a simple, direct derivatization and is provided here as a conceptual pathway. A more direct approach for creating chalcone-like structures would involve reacting an acetophenone derivative of the aniline with an appropriate aldehyde. For the purpose of this application note, we will outline the Claisen-Schmidt condensation starting from a hypothetical N-acetyl-2-[(4-Methylpiperazin-1-yl)methyl]acetophenone.

Materials:

  • N-acetyl-2-[(4-Methylpiperazin-1-yl)methyl]acetophenone (hypothetical intermediate)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Aqueous Sodium Hydroxide (40%)

  • Magnetic stirrer and stirring bar

  • Beaker

  • Ice bath

Procedure:

  • Dissolve the acetophenone intermediate (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a beaker.

  • Cool the mixture in an ice bath with constant stirring.

  • Slowly add aqueous sodium hydroxide solution dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the synthesized derivatives on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Culture the cancer cells in a T-75 flask until they reach 80-90% confluency.

  • Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to a density of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized compounds in the culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioactivity Bioactivity Screening start This compound amide Amide Derivative start->amide Acylation (Protocol 1) chalcone Chalcone Derivative start->chalcone Multi-step synthesis & Claisen-Schmidt Condensation (Protocol 2 Concept) screening In Vitro Assays amide->screening chalcone->screening anticancer Anticancer (MTT Assay) (Protocol 3) screening->anticancer enzyme Enzyme Inhibition (e.g., MAO-B, AChE) screening->enzyme

Caption: Experimental workflow for the synthesis and bioactivity screening.

apoptosis_pathway cluster_pathway Generic Apoptosis Signaling derivative Synthesized Derivative cell Cancer Cell derivative->cell Induces stress pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) cell->pro_apoptotic Activates anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) cell->anti_apoptotic Inhibits caspases Caspase Cascade (Caspase-9, Caspase-3) pro_apoptotic->caspases Activates anti_apoptotic->caspases Inhibits apoptosis Apoptosis caspases->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline.

Troubleshooting Guide

Low or no product yield is a common issue in organic synthesis. This guide addresses specific problems that may arise during the synthesis of this compound via reductive amination of 2-aminobenzaldehyde and 1-methylpiperazine.

Problem: Low to No Product Formation

Potential CauseRecommended Solution(s)
Inefficient Imine Formation The initial step of reductive amination is the formation of an imine intermediate. This equilibrium can be unfavorable. Ensure anhydrous reaction conditions as water can hydrolyze the imine. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can shift the equilibrium towards the imine. A mildly acidic catalyst, like acetic acid, can also promote imine formation.[1]
Inactive Reducing Agent Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are common reducing agents for this reaction and are moisture-sensitive.[2][3] Use freshly opened or properly stored reagents. Consider using an alternative, freshly prepared reducing agent.
Suboptimal Reaction Temperature Reductive aminations are typically run at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) might be beneficial. However, higher temperatures can lead to side reactions and degradation of starting materials or product. Monitor the reaction progress closely by TLC or LC-MS.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion. A slight excess (1.1 to 1.2 equivalents) of 1-methylpiperazine can help drive the reaction to completion.

Problem: Presence of Significant Impurities

Potential CauseRecommended Solution(s)
Formation of Side Products Over-reduction of the aldehyde to 2-aminobenzyl alcohol can occur, especially with stronger reducing agents like sodium borohydride.[4] Using a milder reducing agent like STAB, which is selective for the iminium ion, can minimize this.[2] Dimerization or polymerization of 2-aminobenzaldehyde can also occur under certain conditions. Ensure slow addition of the reducing agent.
Unreacted Starting Materials If the reaction has not gone to completion, unreacted 2-aminobenzaldehyde and 1-methylpiperazine will remain. Purification via column chromatography is typically effective. A polar solvent system (e.g., dichloromethane/methanol with triethylamine) is often required to elute the polar product while separating it from less polar starting materials.
Difficult Purification The basic nature of the product can cause it to streak on silica gel during column chromatography. Adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent can improve the peak shape and separation. Alternatively, an acidic workup to form the salt of the product can facilitate extraction and purification, followed by basification to retrieve the free amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the reductive amination of 2-aminobenzaldehyde with 1-methylpiperazine. This one-pot reaction involves the formation of an intermediate imine (or iminium ion) which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations.[2] It is milder and more selective for the iminium ion over the starting aldehyde, which helps to minimize the formation of the 2-aminobenzyl alcohol byproduct. Sodium cyanoborohydride is another suitable option.

Q3: What are the optimal reaction conditions?

A3: Typical conditions involve stirring 2-aminobenzaldehyde and 1-methylpiperazine in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, followed by the portion-wise addition of the reducing agent. The reaction is often left to stir overnight.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you would expect to see the consumption of the starting materials (2-aminobenzaldehyde and 1-methylpiperazine) and the appearance of a new, more polar spot corresponding to the product.

Q5: My final product is a viscous oil and not a crystalline solid. Is this normal?

A5: It is not uncommon for secondary amines like this compound to be oils or low-melting solids, especially if minor impurities are present. Purification by column chromatography is recommended to obtain a pure product.

Experimental Protocol: Reductive Amination

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • 2-Aminobenzaldehyde

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in anhydrous DCM, add 1-methylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/Methanol with 1% triethylamine).

Visualizations

Synthesis_Pathway A 2-Aminobenzaldehyde C Imine Intermediate A->C + B 1-Methylpiperazine B->C + D This compound C->D Reduction (e.g., STAB) Troubleshooting_Workflow Start Low Yield Issue CheckImine Check Imine Formation Start->CheckImine CheckReducer Check Reducing Agent CheckImine->CheckReducer No AddDehydrator Add Dehydrating Agent or Acid Catalyst CheckImine->AddDehydrator Yes CheckConditions Check Reaction Conditions CheckReducer->CheckConditions No UseFreshReducer Use Fresh Reducing Agent CheckReducer->UseFreshReducer Yes OptimizeTemp Optimize Temperature and Stoichiometry CheckConditions->OptimizeTemp Yes Purify Purify Product CheckConditions->Purify No AddDehydrator->CheckReducer UseFreshReducer->CheckConditions OptimizeTemp->Purify

References

optimization of reaction conditions for 2-[(4-Methylpiperazin-1-yl)methyl]aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of this compound. It includes detailed FAQs, troubleshooting guides, experimental protocols, and optimized reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and reliable method is the direct reductive amination of 2-aminobenzaldehyde with 1-methylpiperazine. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired secondary amine. This approach is favored for its operational simplicity and generally good yields.[1][2]

Q2: Which reducing agents are recommended for this synthesis?

A2: Several reducing agents can be used, but they differ in selectivity and handling requirements. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended because it is mild and selectively reduces the intermediate imine in the presence of the starting aldehyde, minimizing side reactions.[1][3] Other options include sodium cyanoborohydride (NaBH₃CN), which is also selective but requires careful pH control to avoid the release of toxic hydrogen cyanide, and sodium borohydride (NaBH₄), which is less selective and may reduce the starting aldehyde.[1][3][4]

Q3: What are the critical parameters to control for optimizing the reaction yield and purity?

A3: The three most critical parameters are:

  • Imine Formation: Ensuring the initial reaction between the aldehyde and amine proceeds efficiently is key. This equilibrium can be shifted towards the product by removing the water byproduct, often accomplished by adding a dehydrating agent like molecular sieves.[4]

  • Choice of Reducing Agent: As mentioned in Q2, using a selective reagent like STAB prevents the formation of 2-aminobenzyl alcohol, a common impurity.[1]

  • Stoichiometry: Using a slight excess of the amine (1-methylpiperazine) can help drive the reaction to completion, but a large excess can complicate purification. A 1.0 to 1.2 molar equivalent of the amine is a typical starting point.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[4] You should spot the starting materials (2-aminobenzaldehyde and 1-methylpiperazine) and the reaction mixture on a TLC plate. The consumption of the limiting reagent (typically the aldehyde) and the appearance of a new, less polar spot for the final product indicate that the reaction is progressing. The intermediate imine may also be visible.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete imine formation. The equilibrium between reactants and the imine intermediate is unfavorable.[4]Add a dehydrating agent (e.g., 3Å or 4Å molecular sieves) to the reaction mixture to remove water and drive the equilibrium forward.[4]
2. Inactive reducing agent. The borohydride reagent may have degraded due to improper storage or age.Test the activity of your reducing agent on a simple ketone like acetone and monitor by TLC. If inactive, use a fresh bottle.[3][4]
3. Sub-optimal pH. Imine formation is typically catalyzed by mild acid, but strong acid will protonate the amine, rendering it non-nucleophilic.If not using STAB (which releases acetic acid), add a catalytic amount of acetic acid (5-10 mol%) to facilitate imine formation.
Presence of 2-Aminobenzyl Alcohol Impurity Non-selective reduction. The reducing agent (e.g., NaBH₄) is reducing the starting aldehyde faster than the imine.[4]1. Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB).[1] 2. Alternatively, adopt a two-step addition. First, stir the aldehyde and amine for 30-60 minutes to allow for imine formation, then add the NaBH₄.[4]
Unreacted Starting Material (Aldehyde) Remains 1. Insufficient reducing agent. Not enough hydride was available to complete the reduction.Increase the molar equivalents of the reducing agent (e.g., from 1.2 eq to 1.5 eq).
2. Steric hindrance or low reactivity. The reaction may be sluggish at room temperature.Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.[4]
Difficult Purification Similar polarity of product and impurities. The final amine product may have a similar Rf value to the imine intermediate or other side products.[5]1. Acid-Base Extraction: During work-up, wash the organic layer with an acidic solution (e.g., 1M HCl) to protonate and extract the basic amine product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product into an organic solvent. 2. Salt Formation: Convert the final product to its hydrochloride salt by adding a solution of HCl in a non-polar solvent (like ether or dioxane). The salt often precipitates as a pure solid that can be collected by filtration.[6]

Optimized Experimental Protocol

This protocol describes a reliable one-pot synthesis using sodium triacetoxyborohydride.

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • 1-Methylpiperazine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE) (approx. 0.1 M concentration)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-aminobenzaldehyde (1.0 eq) and the chosen solvent (DCM or DCE).

  • Amine Addition: Add 1-methylpiperazine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

  • Reduction Step: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde by TLC (e.g., using a 10:1 DCM:Methanol eluent). The reaction is typically complete within 3-12 hours.

  • Work-up (Quenching): Once the reaction is complete, slowly pour the mixture into a separatory funnel containing a saturated NaHCO₃ solution to quench the excess reducing agent and neutralize the acetic acid byproduct.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by acid-base extraction as described in the troubleshooting guide.

Data and Visualization

Table 1: Comparison of Common Reducing Agents
Reducing AgentMolar Eq.Typical SolventKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) 1.2 - 1.5DCM, DCE, THFHigh selectivity for imines; mild conditions; one-pot procedure is effective.[1][3]Higher cost; moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) 1.2 - 1.5MeOH, EtOHSelective for imines; allows for one-pot synthesis.[1][7]Highly toxic; generates HCN gas at pH < 9.[3]
Sodium Borohydride (NaBH₄) 1.5 - 2.0MeOH, EtOHInexpensive; readily available.[3]Can reduce aldehydes; often requires separate imine formation step.[1][4]

Diagrams

Reaction_Pathway Figure 1: Reaction Pathway for Reductive Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 2-Aminobenzaldehyde inter Iminium Ion r1->inter + H₂O r2 1-Methylpiperazine r2->inter p1 This compound inter->p1 + Reducing Agent (e.g., STAB)

Caption: Figure 1: Reaction pathway via iminium ion intermediate.

Workflow Figure 2: General Experimental Workflow A 1. Setup Combine Aldehyde & Amine in Solvent B 2. Reduction Add Reducing Agent (STAB) Stir at Room Temp A->B C 3. Monitoring Track Progress by TLC B->C D 4. Quench Add Sat. NaHCO₃ Solution C->D E 5. Extraction Extract with Organic Solvent D->E F 6. Wash & Dry Wash with Brine, Dry over Na₂SO₄ E->F G 7. Concentrate Remove Solvent in vacuo F->G H 8. Purify Column Chromatography or Acid-Base Extraction G->H I 9. Analysis Obtain Pure Product, Characterize (NMR, MS) H->I

Caption: Figure 2: Step-by-step experimental workflow.

Troubleshooting Figure 3: Troubleshooting Logic for Low Yield Start Problem: Low Product Yield CheckTLC Analyze Crude TLC: Is Starting Aldehyde Present? Start->CheckTLC CheckReagent Is Reducing Agent Active? CheckTLC->CheckReagent No Sol_Imine Solution: - Add Molecular Sieves - Add Catalytic Acid - Increase Reaction Time CheckTLC->Sol_Imine Yes Sol_Reagent Solution: - Use Fresh Reducing Agent - Increase Equivalents CheckReagent->Sol_Reagent No Sol_Temp Solution: - Gently Heat Reaction (e.g., 40 °C) CheckReagent->Sol_Temp Yes

Caption: Figure 3: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Improving the Purity of 2-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-[(4-Methylpiperazin-1-yl)methyl]aniline.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My purified product appears as an oil instead of a solid. What should I do?

A1: "Oiling out" can occur when the compound's melting point is lower than the boiling point of the solvent or when the solution is highly supersaturated. Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[1]

  • Slow Down Cooling: Re-dissolve the oil by gently warming the solution and then allow it to cool down much more slowly. You can insulate the flask to slow the rate of cooling.

  • Adjust Solvent System: The polarity of the solvent may be too high. Try using a less polar solvent or a mixed solvent system. For instance, if you are using a polar solvent like ethanol, you could try a mixture of ethanol and a less polar solvent like toluene or hexane.[1]

Q2: The yield of my recrystallized product is very low. What are the likely causes and how can I improve it?

A2: Low recovery is a common issue in recrystallization. Here are potential causes and solutions:

  • Excessive Solvent: Using too much solvent will keep a significant amount of your product dissolved in the mother liquor, even after cooling. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product. Solution: Preheat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[2]

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation. Solution: After slow cooling to room temperature, place the flask in an ice bath for at least an hour to induce further crystallization.[3]

  • Loss During Transfer: Product can be lost during transfers between flasks and on the filter paper. Solution: Rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this rinse to the filter to recover any remaining crystals.[1]

Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A3: Colored impurities are often due to oxidation byproducts or other highly conjugated molecules.

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious, as adding too much can also adsorb some of your desired product, potentially lowering the yield.[2]

  • Repeat Recrystallization: A second recrystallization can often remove residual colored impurities.

Q4: I am seeing persistent impurities in my NMR/HPLC analysis after recrystallization. What is the next step?

A4: If recrystallization is insufficient to remove certain impurities, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase. For an amine-containing compound like this compound, silica gel is a common stationary phase.

Q5: What are some potential process-related impurities I should be aware of?

A5: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products.[4] For a 2-aminobenzylamine derivative, potential impurities could include:

  • Unreacted 2-aminobenzylamine or N-methylpiperazine.

  • Products of over-alkylation or di-substitution on the aniline nitrogen.

  • Oxidation products, which are common for anilines.[4]

Data Presentation

The following table presents hypothetical data to illustrate the effectiveness of different purification techniques for this compound.

Purification MethodStarting Purity (by HPLC Area %)Final Purity (by HPLC Area %)Yield (%)Notes
Recrystallization (Ethanol)85%95%70%Good for removing baseline impurities.
Recrystallization (Toluene/Hexane)85%97%65%Effective for less polar impurities.
Column Chromatography (Silica Gel, DCM/MeOH gradient)85%>99%50%Best for removing structurally similar impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for recrystallization. The ideal solvent should be determined experimentally on a small scale first.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, or mixtures like toluene/hexane or ethanol/water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of additional hot solvent to achieve complete dissolution.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1]

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel and receiving flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least one hour.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.[2]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point for an amine compound is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To prevent streaking, which is common with amines on silica gel, add a small amount of triethylamine (0.5-1%) to the eluent. The ideal solvent system should give the target compound an Rf value of approximately 0.3.[5]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add another layer of sand on top.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting with the mobile phase. If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect the eluent in fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

The following diagram illustrates a logical troubleshooting workflow for improving the purity of this compound.

G Troubleshooting Workflow for Purity Improvement start Crude Product (Purity < Target) recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (HPLC/NMR) recrystallization->check_purity1 oiling_out Product Oils Out recrystallization->oiling_out low_yield Low Yield recrystallization->low_yield pure_product Pure Product (Purity >= Target) check_purity1->pure_product Purity OK column_chromatography Perform Column Chromatography check_purity1->column_chromatography Purity Not OK end End pure_product->end troubleshoot_oil Troubleshoot Oiling Out: - Slower Cooling - Seed Crystal - Change Solvent oiling_out->troubleshoot_oil troubleshoot_oil->recrystallization troubleshoot_yield Optimize Recrystallization: - Minimize Solvent Volume - Ensure Complete Cooling low_yield->troubleshoot_yield troubleshoot_yield->recrystallization check_purity2 Check Purity (HPLC/NMR) column_chromatography->check_purity2 check_purity2->pure_product Purity OK check_purity2->end Purity Still Not OK (Re-evaluate Synthesis)

References

challenges in the scale-up of 2-[(4-Methylpiperazin-1-yl)methyl]aniline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-[(4-Methylpiperazin-1-yl)methyl]aniline.

I. Synthesis Overview & Experimental Protocols

The primary route for the synthesis of this compound is the reductive amination of 2-aminobenzaldehyde with 1-methylpiperazine. This process involves the formation of an imine intermediate, which is then reduced to the final amine product. Careful control of reaction conditions is crucial to maximize yield and minimize impurities, particularly given the inherent instability of 2-aminobenzaldehyde.

Experimental Protocol: Reductive Amination

This protocol describes a representative lab-scale synthesis. Adjustments may be necessary for scale-up.

Materials:

  • 2-Aminobenzaldehyde

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM, 10 volumes), add 1-methylpiperazine (1.1 eq) followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation.

II. Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Degradation of 2-Aminobenzaldehyde: This starting material is unstable and can self-condense or oxidize.[1][2]1. Use freshly prepared or purified 2-aminobenzaldehyde. Store it under an inert atmosphere at low temperatures.
2. Ineffective Reducing Agent: Sodium triacetoxyborohydride can decompose if exposed to moisture.2. Use a fresh, high-quality batch of the reducing agent. Ensure anhydrous reaction conditions.
3. Incomplete Imine Formation: The equilibrium may not favor the imine intermediate.3. Increase the reaction time for imine formation before adding the reducing agent. The addition of a catalytic amount of acid can also help.
High Levels of Impurities 1. Over-alkylation: The product amine can react with remaining aldehyde to form a tertiary amine.1. Use a slight excess of the amine (1-methylpiperazine) relative to the aldehyde. Control the stoichiometry carefully.
2. Aldehyde Self-Condensation: 2-Aminobenzaldehyde can form trimers and tetramers.[1]2. Add the reducing agent at a lower temperature to trap the imine as it is formed. Maintain a shorter reaction time for imine formation.
3. Side reaction with Solvent: Prolonged reaction times in chlorinated solvents like DCM can sometimes lead to side reactions with amines.3. Consider alternative solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][4]
Difficult Purification 1. Polar Byproducts: The self-condensation products of 2-aminobenzaldehyde are often polar and can be difficult to separate from the desired product.1. Optimize the reaction to minimize byproduct formation. Consider an acidic wash to remove basic impurities, though this may also extract the product.[5][6]
2. Product is an Oil: The final product may not be a crystalline solid, making isolation difficult.[3]2. If direct crystallization is not feasible, purification by column chromatography or vacuum distillation is recommended.
Reaction Stalls Before Completion 1. Insufficient Reducing Agent: The reducing agent may have been consumed by side reactions or moisture.1. Add an additional portion of the reducing agent and continue to monitor the reaction.
2. Poor Mixing on Scale-up: In larger reactors, inefficient stirring can lead to localized concentration gradients.2. Ensure adequate agitation for the vessel size. Evaluate the impeller design and stirring speed.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in this synthesis?

A1: The quality and handling of the 2-aminobenzaldehyde are paramount. Due to its instability and propensity for self-condensation, using fresh, pure starting material and minimizing its time in solution before the reductive amination step is crucial for achieving high yields and purity.[1][2]

Q2: Can I use other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)?

A2: Yes, these can also be used. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity, as it does not readily reduce the starting aldehyde.[4][7] If using sodium borohydride, it is typically added after allowing sufficient time for imine formation, as it can also reduce the aldehyde.[4] Sodium cyanoborohydride is also effective but introduces cyanide into the waste stream.[7][8]

Q3: We are observing a significant amount of a dark, tarry substance in our crude product upon scale-up. What is causing this?

A3: This is likely due to the self-condensation of 2-aminobenzaldehyde, which can be exacerbated by longer reaction times and higher temperatures.[1] On a larger scale, heat dissipation can be less efficient, leading to localized hot spots that accelerate these side reactions. Improved temperature control and potentially a faster addition of the reducing agent after imine formation can help mitigate this.

Q4: How can we remove unreacted 1-methylpiperazine from the final product?

A4: 1-Methylpiperazine is a basic compound and can often be removed with an acidic wash during the workup. However, as the desired product is also basic, this can lead to product loss in the aqueous layer.[6] A more effective method is purification by vacuum distillation or column chromatography.

Q5: Are there any specific safety precautions for the scale-up of this process?

A5: Yes. The reaction can be exothermic, especially during the addition of the reducing agent and the quenching step. Ensure adequate cooling and controlled addition rates on a larger scale. Both 1-methylpiperazine and the final product are amines and should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.

IV. Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCM, DCE, THFMild, selective for imines over aldehydes, commercially available.[4][7]Moisture sensitive, can be more expensive.[4]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, EthanolStable in protic solvents, selective for imines.[4][9]Toxic cyanide byproduct.
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive, readily available.Can also reduce the starting aldehyde, requiring careful control of addition.[4]

Table 2: Representative Yields and Purity under Various Conditions (Lab Scale)

Parameter Varied Condition Yield (%) Purity (by HPLC, %)
Reducing Agent NaBH(OAc)₃75-85>95
NaBH₃CN70-80>95
NaBH₄60-7090-95
Temperature 0-5 °C (addition)8096
Room Temperature (addition)7292
Solvent Dichloromethane (DCM)7895
Tetrahydrofuran (THF)7594

V. Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 2-Aminobenzaldehyde C Mix in DCM with Acetic Acid A->C B 1-Methylpiperazine B->C D Imine Formation (Intermediate) C->D 1 hr, RT E Add NaBH(OAc)3 at 0-5 °C D->E F Reduction E->F 12-16 hr, RT G Aqueous Quench (NaHCO3) F->G H Extraction with DCM G->H I Drying & Concentration H->I J Purification (Chromatography/Distillation) I->J K Final Product: This compound J->K

Caption: Synthetic workflow for this compound production.

Troubleshooting_Tree Start Low Yield or High Impurities? Q_Impurity What is the main issue? Start->Q_Impurity A_Yield Low Conversion Q_Impurity->A_Yield Low Yield A_Purity High Impurity Levels Q_Impurity->A_Purity High Impurities Q_Aldehyde Is 2-aminobenzaldehyde fresh? A_Yield->Q_Aldehyde Q_SideReaction Dark tarry byproducts observed? A_Purity->Q_SideReaction Sol_Aldehyde Use fresh/purified 2-aminobenzaldehyde Q_Aldehyde->Sol_Aldehyde No Q_Reagent Is reducing agent active? Q_Aldehyde->Q_Reagent Yes Sol_Reagent Use fresh NaBH(OAc)3 & anhydrous conditions Q_Reagent->Sol_Reagent No Sol_Temp Improve temperature control. Add reducing agent at 0-5 °C. Q_SideReaction->Sol_Temp Yes Sol_Stoich Check stoichiometry. Use slight excess of amine. Q_SideReaction->Sol_Stoich No

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: Synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline. The information focuses on identifying and mitigating the formation of common side reaction products.

Troubleshooting Guide: Side Product Formation

During the synthesis of this compound, unexpected side products can arise, leading to lower yields and purification challenges. The most probable synthetic route involves the reductive amination of a 2-aminobenzyl derivative (such as 2-aminobenzaldehyde) with 1-methylpiperazine. This section addresses common issues encountered during this process.

Observed Issue Potential Cause Recommended Solution
Low yield of the desired product with significant amounts of high molecular weight, insoluble material. Self-condensation of 2-aminobenzaldehyde: 2-Aminobenzaldehyde is known to be unstable and can undergo self-condensation to form trimers, tetramers, and other polymeric materials, especially in the presence of acid or base catalysts.[1][2][3][4][5]- Use freshly prepared or purified 2-aminobenzaldehyde for the reaction. - Control the reaction temperature, keeping it as low as feasible to slow down the rate of self-condensation. - Optimize the rate of addition of reagents to maintain a low concentration of free 2-aminobenzaldehyde.
Presence of a significant amount of 2-aminobenzyl alcohol in the crude product. Over-reduction of 2-aminobenzaldehyde: The reducing agent can directly reduce the aldehyde functional group of the starting material to an alcohol before it reacts with 1-methylpiperazine.- Choose a milder reducing agent that selectively reduces the imine intermediate over the aldehyde. Sodium triacetoxyborohydride is often a good choice for this purpose. - Control the stoichiometry of the reducing agent carefully. - Pre-form the imine intermediate before adding the reducing agent.
Formation of a bis-aminated product, where two molecules of the 2-aminobenzyl group are attached to the piperazine ring. Reaction at both nitrogen atoms of a piperazine impurity: If the starting 1-methylpiperazine is contaminated with piperazine, the unsubstituted piperazine can react at both nitrogen atoms.- Ensure the purity of the 1-methylpiperazine starting material through appropriate analytical techniques (e.g., GC-MS, NMR). - Use a purified grade of 1-methylpiperazine.
Unreacted 2-aminobenzaldehyde and/or 1-methylpiperazine in the final product mixture. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of the reducing agent.- Increase the reaction time or temperature, monitoring the reaction progress by TLC or LC-MS. - Ensure the reducing agent is active and added in the correct stoichiometric amount.
Formation of an imine intermediate as a major impurity. Incomplete reduction of the Schiff base intermediate: The reduction of the initially formed Schiff base (imine) may be slow or incomplete.- Ensure the reducing agent is added under appropriate conditions (e.g., anhydrous for borohydrides). - Increase the amount of reducing agent or switch to a more potent one if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most common and direct synthetic approach is the reductive amination between 2-aminobenzaldehyde and 1-methylpiperazine. This reaction typically proceeds via the formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

Q2: What are the primary side products I should be aware of?

A2: The main potential side products include:

  • Self-condensation products of 2-aminobenzaldehyde: These can be trimers, tetramers, or other polymers.[1][2][3][4][5]

  • 2-Aminobenzyl alcohol: Formed by the direct reduction of the starting aldehyde.

  • Unreacted starting materials: 2-aminobenzaldehyde and 1-methylpiperazine.

  • Schiff base intermediate: The imine formed between 2-aminobenzaldehyde and 1-methylpiperazine may persist if the reduction is incomplete.

Q3: How can I minimize the self-condensation of 2-aminobenzaldehyde?

A3: To minimize self-condensation, it is crucial to use high-purity 2-aminobenzaldehyde and to control the reaction conditions.[1][3][5] Running the reaction at lower temperatures and slowly adding the aldehyde to the reaction mixture containing 1-methylpiperazine can help to keep its concentration low and favor the desired reaction pathway.

Q4: What analytical techniques are best for identifying these side products?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the product and detect impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structures of the isolated impurities.

Q5: Is it better to pre-form the imine before adding the reducing agent?

A5: Pre-forming the imine by stirring 2-aminobenzaldehyde and 1-methylpiperazine together before introducing the reducing agent can be advantageous. This approach can minimize the direct reduction of the aldehyde to 2-aminobenzyl alcohol. The formation of the imine can often be monitored by the disappearance of the aldehyde spot on a TLC plate.

Experimental Protocol: Reductive Amination Synthesis

The following is a general laboratory procedure for the synthesis of this compound via reductive amination.

Materials:

  • 2-Aminobenzaldehyde

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate. Monitor the reaction by TLC.

  • Once the formation of the imine is deemed significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC until the starting materials and intermediate are consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic pathway and potential side reactions.

G A 2-Aminobenzaldehyde C Schiff Base Intermediate (Imine) A->C + 1-Methylpiperazine - H2O B 1-Methylpiperazine B->C D This compound (Desired Product) C->D + [H] (Reduction)

Caption: Desired synthetic pathway for this compound.

G Start 2-Aminobenzaldehyde (Starting Material) SideProduct1 Self-Condensation Products (Trimers, Tetramers) Start->SideProduct1 Self-Reaction (Acid/Base Catalysis) SideProduct2 2-Aminobenzyl Alcohol Start->SideProduct2 Reduction (+ [H])

Caption: Potential side reactions involving the starting material.

References

Technical Support Center: Purification of 2-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-[(4-Methylpiperazin-1-yl)methyl]aniline. The information is tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

Due to the lack of specific published data for this compound, the following table provides recommended starting conditions for purification techniques based on analogous compounds. These parameters should serve as a starting point for optimization.

ParameterRecommended Starting ConditionsNotes
Thin-Layer Chromatography (TLC)
Stationary PhaseSilica gel 60 F254Standard for moderately polar compounds.
Mobile Phase (Eluent)Dichloromethane:Methanol (95:5) + 0.5% TriethylamineAdjust the ratio of methanol to achieve an Rf value between 0.2 and 0.4. The triethylamine is crucial to prevent peak tailing.
VisualizationUV light (254 nm), Potassium permanganate or Ninhydrin stainThe aromatic rings allow for UV visualization. Amine groups will react with staining agents.
Column Chromatography
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)For basic compounds, consider using amine-deactivated silica or neutral alumina to minimize tailing and irreversible adsorption.
Mobile Phase (Eluent)Gradient of Hexane:Ethyl Acetate with 0.5-1% TriethylamineStart with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.
or Dichloromethane:Methanol with 0.5-1% Triethylamine or AmmoniaFor more polar impurities, a DCM/MeOH gradient may be more effective. Start with a low methanol concentration (e.g., 1-2%).
Column Loading1-2% of silica gel weight (by mass of crude material)For difficult separations, a higher silica-to-sample ratio (e.g., 100:1) is recommended.
Recrystallization
Suitable SolventsEthanol, Isopropanol, TolueneTest solubility in a range of solvents to find one that dissolves the compound when hot but not when cold.
Solvent MixturesEthanol/Water, Toluene/HexaneUsing a solvent/anti-solvent pair can be effective for inducing crystallization.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Acid-Base Extraction

Q1: What is acid-base extraction and why is it useful for purifying this compound?

A1: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[1] this compound has two basic nitrogen atoms (the aniline and the piperazine). These can be protonated by an acid (like dilute HCl) to form a water-soluble salt.[1][2] This allows you to separate it from non-basic (neutral or acidic) impurities that will remain in an organic solvent.[2]

Q2: I've performed the acid extraction, but my yield is low after basifying and re-extracting. What could be the problem?

A2: Several factors could lead to low recovery:

  • Incomplete Protonation: The aqueous acid may not have been acidic enough to fully protonate both basic centers. Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2).

  • Incomplete Extraction into the Aqueous Layer: You may need to perform multiple extractions of the organic layer with the acidic solution to ensure all of your compound has transferred to the aqueous phase.

  • Insufficient Basification: When recovering the free base, ensure the pH of the aqueous layer is sufficiently basic (pH 12-14) to deprotonate the ammonium salt. Use a pH meter or pH paper to confirm.

  • Incomplete Extraction of the Free Base: Similar to the initial extraction, you may need to perform multiple extractions with an organic solvent to recover all of the free base from the aqueous layer.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your compound. If an emulsion forms, try adding brine (saturated NaCl solution) to break it up.

Column Chromatography

Q3: My compound is streaking or "tailing" on the TLC plate and the column. How can I fix this?

A3: Tailing is a common problem when purifying basic compounds like amines on standard silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface. To prevent this, you should add a basic modifier to your mobile phase.[3] Common choices include triethylamine (TEA) at a concentration of 0.5-2% (v/v) or a solution of ammonia in methanol.[3] Alternatively, using a deactivated silica gel or basic alumina as the stationary phase can also mitigate this issue.

Q4: My compound is not moving off the baseline of the TLC plate, even with a polar solvent system like 9:1 Dichloromethane:Methanol. What should I do?

A4: If your compound is very polar and remains at the baseline, you may need to increase the polarity of your mobile phase further. You can try increasing the percentage of methanol. For very stubborn basic compounds, a mobile phase containing a small percentage of aqueous ammonium hydroxide in methanol, used as a component of a dichloromethane mobile phase, can be effective. However, be aware that highly basic mobile phases can dissolve some of the silica gel.

Q5: I'm seeing poor separation between my product and an impurity. What are my options?

A5: To improve separation:

  • Optimize the Solvent System: Test a variety of solvent systems with different polarities and selectivities using TLC. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide better resolution.

  • Use a Slower Gradient: If you are running a gradient elution, make the increase in polarity more gradual.

  • Dry Loading: If the compound is not very soluble in the mobile phase, it can be "dry loaded." Dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to get a dry powder. This powder is then carefully added to the top of the column.

  • Use a Longer Column: Increasing the length of the stationary phase can improve separation.

Recrystallization

Q6: How do I choose a suitable solvent for recrystallization?

A6: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures. You should test the solubility of small amounts of your crude product in various solvents. Good starting points for a molecule like this compound would be alcohols (ethanol, isopropanol) or aromatic solvents (toluene). Mixed solvent systems, such as ethanol/water or toluene/hexane, are also very effective.[4][5]

Q7: My compound "oiled out" instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly. To induce crystallization, you can try:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.

  • Slower Cooling: Re-heat the solution to re-dissolve the oil, perhaps adding a small amount of additional solvent, and then allow it to cool more slowly. You can insulate the flask to slow the cooling rate.

Q8: My recrystallization yield is very low. How can I improve it?

A8: Low yield can be due to several reasons:

  • Using too much solvent: This will keep a significant amount of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Cooling is incomplete: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the amount of product that crystallizes out.

  • Premature crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, you will lose product. Ensure your funnel and receiving flask are pre-heated.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl at least two more times, combining all the aqueous extracts. The neutral and acidic impurities will remain in the organic layer.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12). The protonated amine will be converted back to the free base, which may precipitate or form an oily layer.

  • Back Extraction: Transfer the basified aqueous solution to a clean separatory funnel and extract with an organic solvent (e.g., dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane with about 1% triethylamine. The ideal system will give the desired compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the column. Alternatively, perform a dry loading as described in Q5.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair for recrystallization.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product assess_purity Assess Purity (TLC, NMR, etc.) start->assess_purity is_pure Is Purity Sufficient? assess_purity->is_pure end Pure Product is_pure->end Yes select_method Select Purification Method is_pure->select_method No acid_base Acid-Base Extraction select_method->acid_base Gross Impurities (Acidic/Neutral) column Column Chromatography select_method->column Multiple Impurities Similar Polarity recrystallization Recrystallization select_method->recrystallization Solid Product Minor Impurities acid_base->assess_purity troubleshoot Troubleshoot & Optimize acid_base->troubleshoot column->assess_purity column->troubleshoot recrystallization->assess_purity recrystallization->troubleshoot troubleshoot->select_method

Caption: General workflow for the purification and troubleshooting of this compound.

Purification_Decision_Tree start Start with Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes acid_base_check Are impurities likely non-basic? is_solid->acid_base_check No (Oil) is_recrystallization_effective Is it effective? try_recrystallization->is_recrystallization_effective pure_solid Pure Solid Product is_recrystallization_effective->pure_solid Yes is_recrystallization_effective->acid_base_check No perform_acid_base Perform Acid-Base Extraction acid_base_check->perform_acid_base Yes column_chromatography Perform Column Chromatography acid_base_check->column_chromatography No/Unsure assess_purity Assess Purity (TLC) perform_acid_base->assess_purity column_chromatography->pure_solid assess_purity->column_chromatography Further purification needed

Caption: Decision tree for selecting a primary purification technique for this compound.

References

Technical Support Center: Storage and Handling of 2-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-[(4-Methylpiperazin-1-yl)methyl]aniline to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main factors contributing to the degradation of this compound are exposure to air (oxidation), light (photodegradation), and incompatible materials such as strong acids and oxidizing agents.[1][2] Aniline and its derivatives are known to be sensitive to these conditions, which can lead to the formation of colored impurities and a decrease in purity.[3][4]

Q2: What are the visual or physical signs of degradation for this compound?

A2: A noticeable sign of degradation is a change in the physical appearance of the substance. Pure, freshly distilled aniline is a colorless, oily liquid that tends to darken on exposure to light and air.[3] Therefore, if your sample of this compound, which is typically a solid with a melting point of 101-102°C, develops a yellow, brown, or darker coloration over time, it is likely undergoing degradation.

Q3: What are the recommended storage conditions to ensure the stability of this compound?

A3: To maintain the integrity of the compound, it is crucial to store it in a tightly closed container in a dry, cool, and well-ventilated area.[1][5] To mitigate the risk of photodegradation, the use of amber or opaque vials is recommended to protect the compound from light.[2] For enhanced stability, particularly for long-term storage, consider storing the material under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the solid (yellowing/browning) Oxidation due to exposure to air.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed. For long-term storage, refrigeration in a desiccator may be beneficial.
Photodegradation due to exposure to light.Store the compound in a light-resistant container, such as an amber vial. Keep the container in a dark place, like a cabinet or drawer.
Decreased purity observed by analytical methods (e.g., HPLC, NMR) Chemical degradation from improper storage conditions.Review and implement the recommended storage conditions: cool, dry, dark, and tightly sealed. If possible, store under an inert atmosphere.
Contamination from incompatible materials.Ensure the compound is not stored near acids or strong oxidizing agents.[1][6] Use clean spatulas and glassware when handling.
Inconsistent experimental results Degradation of the starting material.Before use, check the physical appearance of the compound. If degradation is suspected, it is advisable to purify the material (e.g., by recrystallization) or use a fresh batch. The purity of the compound can be verified using analytical techniques like HPLC or NMR spectroscopy.

Potential Degradation Pathways

The degradation of this compound is likely to proceed through oxidation of the aniline moiety. The primary amino group and the electron-rich aromatic ring are susceptible to attack by atmospheric oxygen, especially when catalyzed by light or trace metal impurities.

Caption: Plausible degradation pathways for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to monitor the purity of this compound and detect potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A starting gradient of 5-10% B, increasing to 95% B over 15-20 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation between the parent compound and any new peaks that appear in degraded samples.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the parent compound and expected degradation products (aromatic compounds) have significant absorbance (e.g., 254 nm).

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) and inject a fixed volume.

Protocol 2: Accelerated Stability Study

Objective: To assess the stability of this compound under stressed conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Aliquot the compound into several amber glass vials.

  • Stress Conditions: Expose the vials to one or more of the following conditions:

    • Elevated Temperature: Place vials in an oven at a controlled temperature (e.g., 40°C, 60°C).

    • High Humidity: Place vials in a stability chamber with controlled temperature and relative humidity (e.g., 40°C / 75% RH).

    • Light Exposure: Place vials in a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines).

  • Time Points: Analyze samples at initial time (T=0) and at predetermined intervals (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, visually inspect the sample for any physical changes. Analyze the sample using the developed stability-indicating HPLC method (Protocol 1) to determine the purity and quantify any degradation products.

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each storage condition. This will provide an indication of the degradation rate.

Caption: Workflow for an accelerated stability study.

References

Technical Support Center: Analysis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

Question: Why am I observing poor peak shape (tailing) for my compound during HPLC analysis?

Answer: Peak tailing is a common issue when analyzing basic compounds like this compound on standard silica-based columns. This is often due to strong interactions between the basic amine groups of the analyte and the acidic silanol groups on the silica surface.[1]

To mitigate this, consider the following troubleshooting steps:

  • Mobile Phase Modification: Add a basic modifier to your mobile phase to compete with the analyte for active sites on the stationary phase. Common choices include:

    • Triethylamine (TEA) at a concentration of 0.1-0.5%.

    • Ammonium hydroxide (NH4OH) at a low percentage.[1]

  • Use of a Specialized Column: Employ a column specifically designed for the analysis of basic compounds, such as a deactivated or end-capped C18 column, or a column with a different stationary phase like a polymer-based or a polar-embedded phase.

  • Adjusting Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of the silanol groups, reducing unwanted interactions. However, be mindful of the column's pH stability range.

Question: My compound is not being retained on the reverse-phase HPLC column (eluting at the void volume). What should I do?

Answer: If your compound is eluting at the void volume, it indicates insufficient retention on the column. This can be addressed by:

  • Decreasing Mobile Phase Polarity: Increase the proportion of the aqueous component (e.g., water or buffer) in your mobile phase relative to the organic modifier (e.g., acetonitrile or methanol).

  • Changing the Organic Modifier: Methanol is a weaker solvent than acetonitrile in reverse-phase chromatography. Switching from acetonitrile to methanol can increase retention.

  • Modifying Mobile Phase pH: Adjusting the pH of the mobile phase to ensure the analyte is in its desired ionic state for optimal retention. For a basic compound, a higher pH (if the column allows) can sometimes increase retention.

Question: I am experiencing low recovery of my compound after sample preparation or chromatography. What are the potential causes?

Answer: Low recovery can stem from several factors:

  • Irreversible Adsorption: The compound may be irreversibly binding to active sites on the stationary phase or surfaces of sample vials.[1] Using deactivated vials and adding a basic modifier to the mobile phase can help.[1]

  • Analyte Instability: The compound may be degrading during sample preparation or analysis. Ensure the pH and temperature of your solutions are appropriate for the compound's stability.

  • Incomplete Elution: The compound may not be fully eluting from the column. A gradient elution with a stronger final mobile phase or a column wash step may be necessary.

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of this compound?

PropertyValue
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol [2][3]
CAS Number16154-71-5[2][3]

What initial HPLC conditions should I consider for method development?

For initial method development, a reverse-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer at a controlled pH) and an organic modifier (acetonitrile or methanol) is recommended. UV detection at a wavelength around 254 nm is a reasonable starting point for aromatic compounds.[4]

How can I confirm the identity of my compound?

Mass spectrometry (MS) is a powerful tool for confirming the identity of your compound. Techniques like HPLC-MS or GC-MS can provide the molecular weight of the analyte and its fragmentation pattern, which can be used for structural elucidation.

Experimental Protocols

Below are generalized experimental protocols that can be used as a starting point for the analysis of this compound. These should be further optimized for specific instrumentation and analytical requirements.

High-Performance Liquid Chromatography (HPLC-UV) Method

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[4]

  • Detection: UV at 254 nm.[4]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.[4]

  • Injector Temperature: 250 °C.[4]

  • MS Transfer Line Temperature: 280 °C.[4]

  • Ion Source Temperature: 230 °C.[4]

  • Mass Scan Range: 40-450 amu.[4]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Visualizations

Analytical_Method_Refinement_Workflow cluster_0 Method Development cluster_1 Troubleshooting cluster_2 Optimization & Validation MD_Start Initial Method Selection MD_Params Define Initial Parameters MD_Start->MD_Params Select Technique MD_Test Initial Experiment MD_Params->MD_Test Set Conditions TS_Identify Identify Issue (e.g., Peak Tailing) MD_Test->TS_Identify Unsatisfactory Result OV_Optimize Optimize Parameters MD_Test->OV_Optimize Satisfactory Result TS_Hypothesize Formulate Hypothesis TS_Identify->TS_Hypothesize TS_Modify Modify Parameters TS_Hypothesize->TS_Modify Propose Solution TS_Retest Re-run Experiment TS_Modify->TS_Retest TS_Retest->TS_Identify Issue Persists TS_Retest->OV_Optimize Issue Resolved OV_Validate Method Validation OV_Optimize->OV_Validate OV_Final Finalized Method OV_Validate->OV_Final

Caption: Workflow for analytical method refinement.

Analyte_Stationary_Phase_Interactions cluster_0 Standard Silica (Acidic Silanols) cluster_1 Modified Mobile Phase (with TEA) Standard_Silica Standard Silica Surface -Si-OH -Si-OH Analyte_Standard Basic Analyte (e.g., R-NH2) Analyte_Standard->Standard_Silica Strong Ionic Interaction (Causes Tailing) Modified_Mobile_Phase Standard Silica Surface -Si-OH -Si-OH TEA Triethylamine (TEA) TEA->Modified_Mobile_Phase Competes for Active Sites Analyte_Modified Basic Analyte Analyte_Modified->Modified_Mobile_Phase Reduced Interaction (Improved Peak Shape)

Caption: Analyte interactions with stationary phases.

References

Validation & Comparative

Comparative Efficacy of 2-[(4-Methylpiperazin-1-yl)methyl]aniline Analogs in Oncology and Infectious Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-[(4-Methylpiperazin-1-yl)methyl]aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This guide provides a comparative analysis of the efficacy of various derivatives, focusing on their anticancer and antimicrobial properties. The data presented is compiled from peer-reviewed studies and is intended to aid researchers in the design and development of new therapeutic agents.

Anticancer Activity: Targeting Kinase Signaling

A novel series of 2-substituted aniline pyrimidine derivatives has been synthesized and evaluated as dual inhibitors of Mer and c-Met kinases, both of which are implicated in cancer cell proliferation, survival, and metastasis. The study highlights compound 17c as a particularly potent derivative.

Quantitative Efficacy Data
CompoundMer IC50 (nM)c-Met IC50 (nM)Antiproliferative Activity (GI50, μM)
HepG2
17c 6.4 ± 1.826.1 ± 7.70.54 ± 0.12

Table 1: In vitro efficacy of compound 17c as a dual Mer/c-Met inhibitor and its antiproliferative activity against various cancer cell lines.[1]

Another study focused on the design of new methyl piperazine derivatives as potential anticancer agents, evaluating their cytotoxicity against a panel of cancer cell lines. Compound A-11 emerged as a promising candidate with significant activity, particularly against the A-549 lung cancer cell line.

CompoundA-549 IC50 (μM)HCT-116 IC50 (μM)MIAPaCa-2 IC50 (μM)
A-11 5.714.2631.36
Gefitinib (Standard) 16.5610.5149.50

Table 2: Cytotoxicity of compound A-11 compared to the standard drug Gefitinib in different cancer cell lines.[2][3]

Signaling Pathway Inhibition

The dual inhibition of Mer and c-Met by compounds like 17c disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mer Mer PI3K_AKT PI3K/AKT Pathway Mer->PI3K_AKT MAPK MAPK Pathway Mer->MAPK c-Met c-Met c-Met->PI3K_AKT c-Met->MAPK Gas6 Gas6 Gas6->Mer Compound_17c Compound_17c Compound_17c->Mer Compound_17c->c-Met Survival Survival PI3K_AKT->Survival Proliferation Proliferation MAPK->Proliferation

Dual inhibition of Mer and c-Met by Compound 17c.

Antimicrobial Efficacy

Derivatives of the this compound scaffold have also been investigated for their antimicrobial properties. A study on novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives identified compounds with significant antibacterial and antifungal activity.

Quantitative Efficacy Data
CompoundTarget OrganismMIC (μg/mL)
20 Staphylococcus aureus6.25
20 Methicillin-resistant S. aureus (MRSA)6.25
13 Fungal strains3.12
14 Fungal strains3.12
18 Fungal strains3.12
19 Fungal strains3.12
33 Fungal strains3.12
Fluconazole (Standard) Fungal strains3.12

Table 3: Minimum Inhibitory Concentration (MIC) of selected benzimidazole derivatives against bacterial and fungal strains.[4]

Experimental Protocols

Kinase Inhibition Assay (Mer/c-Met)

The enzymatic activity of Mer and c-Met kinases was determined using a standard kinase assay. The reaction mixture typically includes the kinase, a substrate (e.g., poly(Glu, Tyr) 4:1), and ATP. The test compound is added at various concentrations to determine its inhibitory effect. The phosphorylation of the substrate is quantified, often through methods like ELISA or radiometric assays, to calculate the IC50 value.

G Kinase Kinase Reaction_Mixture Reaction Mixture Kinase->Reaction_Mixture Substrate Substrate Substrate->Reaction_Mixture ATP ATP ATP->Reaction_Mixture Test_Compound Test_Compound Test_Compound->Reaction_Mixture Incubation Incubation Reaction_Mixture->Incubation Quantification Quantification of Phosphorylation Incubation->Quantification IC50_Determination IC50_Determination Quantification->IC50_Determination

Workflow for in vitro kinase inhibition assay.
Cell Viability/MTT Assay

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specified incubation period, MTT solution is added, which is converted to formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured to determine the percentage of cell viability. The GI50 or IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[2][3]

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds are serially diluted in a liquid growth medium in 96-well plates. A standardized inoculum of the microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

References

A Comparative Guide to the Synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthesis routes for the versatile amine, 2-[(4-Methylpiperazin-1-yl)methyl]aniline. This compound is a valuable building block in medicinal chemistry and drug discovery. The following sections detail distinct synthetic strategies, presenting quantitative data, experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for your research and development needs.

Comparison of Synthetic Routes

Three primary synthetic routes for this compound have been identified and compared based on key performance indicators such as reaction yield, starting materials, and reaction conditions.

Route Starting Materials Key Transformation Overall Yield Reaction Conditions Reference
1 2-Nitrochlorobenzene, 1-MethylpiperazineNucleophilic Aromatic Substitution & Nitro Reduction88%Step 1: 80-140°C, 10-35h; Step 2: 40°C, 2h, 5MPa H₂, Pd/C catalyst[1]
2 2-Aminobenzaldehyde, 1-MethylpiperazineReductive AminationNot explicitly reported for this specific substrate combination in the reviewed literature. General procedures suggest moderate to high yields are achievable.Typically room temperature to moderate heating, various reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN).General Procedures
3 2-Aminobenzyl alcohol, 1-MethylpiperazineNucleophilic Substitution (via an activated intermediate)Not explicitly reported in the reviewed literature. This route is a plausible alternative.Requires activation of the benzyl alcohol (e.g., conversion to a halide or sulfonate) followed by reaction with 1-methylpiperazine.Plausible Route

Synthetic Route Diagrams

The following diagrams illustrate the chemical transformations for the identified synthesis routes.

Synthesis_Routes cluster_1 Route 1: Nucleophilic Aromatic Substitution & Reduction cluster_2 Route 2: Reductive Amination cluster_3 Route 3: Nucleophilic Substitution 2-Nitrochlorobenzene 2-Nitrochlorobenzene 1-Methyl-4-(2-nitrophenyl)piperazine 1-Methyl-4-(2-nitrophenyl)piperazine 2-Nitrochlorobenzene->1-Methyl-4-(2-nitrophenyl)piperazine 1-Methylpiperazine, 80-140°C Target_1 This compound 1-Methyl-4-(2-nitrophenyl)piperazine->Target_1 H₂, Pd/C, 40°C, 5MPa 2-Aminobenzaldehyde 2-Aminobenzaldehyde Imine_Intermediate 2-Aminobenzaldehyde->Imine_Intermediate 1-Methylpiperazine Target_2 This compound Imine_Intermediate->Target_2 Reducing Agent (e.g., NaBH(OAc)₃) 2-Aminobenzyl_alcohol 2-Aminobenzyl alcohol Activated_Intermediate Activated Intermediate (e.g., 2-Aminobenzyl halide) 2-Aminobenzyl_alcohol->Activated_Intermediate Activating Agent (e.g., SOCl₂, PBr₃) Target_3 This compound Activated_Intermediate->Target_3 1-Methylpiperazine, Base

Figure 1: Alternative synthesis pathways for this compound.

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution and Reduction

This two-step synthesis is based on the procedure outlined in Chinese patent CN101168532A.[1]

Step 1: Synthesis of 1-Methyl-4-(2-nitrophenyl)piperazine

  • Reactants: 2-Nitrochlorobenzene, 1-Methylpiperazine, a polar aprotic solvent (e.g., DMF), and an acid binding agent (e.g., potassium carbonate).

  • Procedure: A mixture of 2-nitrochlorobenzene, 1-methylpiperazine, and potassium carbonate in DMF is heated to 80-140°C and stirred for 10-35 hours. After cooling, water and an organic solvent (e.g., ethyl acetate) are added. The pH is adjusted to be acidic with hydrochloric acid, and the layers are separated. The aqueous layer is then basified with an alkali solution to a pH of 6-11, leading to the precipitation of the solid product. The solid is collected by filtration.

Step 2: Synthesis of this compound

  • Reactants: 1-Methyl-4-(2-nitrophenyl)piperazine, 5% Palladium on carbon (Pd/C) catalyst, and methanol.

  • Procedure: The intermediate, 1-methyl-4-(2-nitrophenyl)piperazine, is dissolved in methanol in a high-pressure autoclave. The 5% Pd/C catalyst is added. The autoclave is sealed and pressurized with hydrogen gas to 5 MPa. The reaction mixture is heated to 40°C and stirred for 2 hours. After the reaction, the catalyst is removed by filtration. The methanol is distilled off, and the residue is cooled to allow the product to crystallize. The solid product is then collected.

Route 2: Reductive Amination (General Procedure)

While a specific, detailed protocol for the synthesis of the target molecule using this method was not found in the reviewed literature, a general procedure for reductive amination is as follows:

  • Reactants: 2-Aminobenzaldehyde, 1-Methylpiperazine, a suitable reducing agent (e.g., sodium triacetoxyborohydride - NaBH(OAc)₃), and a solvent (e.g., dichloromethane - DCM or 1,2-dichloroethane - DCE).

  • Procedure: To a solution of 2-aminobenzaldehyde in the chosen solvent, 1-methylpiperazine is added, followed by the portion-wise addition of the reducing agent. The reaction is typically stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography.

Route 3: Nucleophilic Substitution (Plausible Route)

This route involves the activation of the benzylic alcohol of 2-aminobenzyl alcohol, followed by nucleophilic substitution with 1-methylpiperazine.

Step 1: Activation of 2-Aminobenzyl Alcohol (Example using Thionyl Chloride)

  • Reactants: 2-Aminobenzyl alcohol, thionyl chloride (SOCl₂), and an inert solvent (e.g., dichloromethane).

  • Procedure: 2-Aminobenzyl alcohol is dissolved in the inert solvent and cooled in an ice bath. Thionyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until the conversion is complete. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2-aminobenzyl chloride. Note: The amine functionality may need to be protected prior to this step to avoid side reactions.

Step 2: Synthesis of this compound

  • Reactants: 2-Aminobenzyl chloride, 1-Methylpiperazine, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and a solvent (e.g., acetonitrile or DMF).

  • Procedure: 2-Aminobenzyl chloride is dissolved in the solvent, and the base is added. 1-Methylpiperazine is then added, and the mixture is stirred, possibly with heating, until the reaction is complete. The reaction mixture is then worked up by adding water and extracting the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the crude product, which can be purified by chromatography or crystallization.

Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Start Starting Materials & Solvents Reaction Reaction under specified conditions (Temperature, Time, Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography, Crystallization) Concentration->Purification Characterization Characterization (NMR, MS, Purity Analysis) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Figure 2: General experimental workflow for the synthesis of organic compounds.

References

A Comparative Guide to Piperazine Derivatives in Oncology Drug Discovery: Spotlight on Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine heterocycle is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved and investigational drugs. Its versatile physicochemical properties, including the ability to modulate aqueous solubility and engage in multiple hydrogen bond interactions, make it a favored building block in the design of novel therapeutics. This guide provides a comparative analysis of piperazine derivatives in the context of oncology drug discovery, with a particular focus on their role as kinase inhibitors.

While a vast number of piperazine derivatives have been synthesized and evaluated, this guide will focus on a comparative analysis between a well-characterized PI3K inhibitor, Pictilisib (GDC-0941) , and other piperazine-containing kinase inhibitors targeting different signaling pathways. We will use 2-[(4-Methylpiperazin-1-yl)methyl]aniline as a representative structure to discuss the broader class of aniline-piperazine derivatives, while acknowledging the current lack of specific, publicly available biological data for this particular molecule. This comparative approach will highlight the diverse applications of the piperazine scaffold in targeting key oncogenic signaling pathways.

The Piperazine Scaffold: A Versatile Tool in Kinase Inhibitor Design

The piperazine ring's six-membered structure with two nitrogen atoms at positions 1 and 4 allows for facile derivatization at these positions. This enables medicinal chemists to fine-tune the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile.[1] In the realm of kinase inhibitors, the piperazine moiety often serves as a key pharmacophoric element, interacting with the ATP-binding pocket of the kinase or acting as a linker to connect different recognition motifs.

Comparative Analysis of Piperazine-Containing Kinase Inhibitors

To illustrate the diverse roles of piperazine derivatives, we will compare representatives from different kinase inhibitor classes.

Pictilisib (GDC-0941): A Pan-PI3K Inhibitor

Pictilisib is a potent, orally bioavailable inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell growth, proliferation, and survival.[2][3][4]

Imatinib: A BCR-ABL and c-Kit Inhibitor

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), incorporates a piperazine ring that is crucial for its solubility and oral bioavailability. It primarily targets the BCR-ABL fusion protein and the c-Kit receptor tyrosine kinase.

Olaparib: A PARP Inhibitor

Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of cancers with BRCA mutations, also features a piperazine moiety. While not a kinase inhibitor in the traditional sense, its mechanism is intricately linked to DNA damage response pathways, which are often dysregulated in conjunction with kinase signaling.

Table 1: Comparative Biological Activity of Representative Piperazine-Containing Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Representative Cancer Cell LineGI50 (µM)Reference(s)
Pictilisib (GDC-0941) PI3Kα3U87MG (Glioblastoma)0.95[5][6]
PI3Kβ33PC3 (Prostate)0.28[5][6]
PI3Kδ3A2780 (Ovarian)0.14[5][6]
PI3Kγ75MDA-MB-361 (Breast)0.72[5][6]
Imatinib BCR-ABL250-500K562 (CML)0.1[2]
c-Kit100GIST-T1 (GIST)0.05[2]
Olaparib PARP15CAPAN-1 (Pancreatic)0.01

Key Signaling Pathway: The PI3K/Akt/mTOR Cascade

The PI3K/Akt/mTOR pathway is a central node in cancer cell signaling, and its inhibition is a key therapeutic strategy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Downstream_Akt Cell Survival, Proliferation Akt->Downstream_Akt Downstream_mTORC1 Protein Synthesis, Cell Growth mTORC1->Downstream_mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Inhibitor Pictilisib (GDC-0941) Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by Pictilisib (GDC-0941).

Experimental Protocols

This section details standardized methodologies for evaluating the biological activity of piperazine derivatives.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • Test compound (e.g., Pictilisib)

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Workflow:

Kinase_Assay_Workflow Start Start Add_Inhibitor Add Inhibitor/ Vehicle (DMSO) Start->Add_Inhibitor Add_Enzyme Add Kinase (e.g., PI3K) Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate (PIP2) & ATP Add_Enzyme->Add_Substrate_ATP Incubate_Reaction Incubate (e.g., 60 min, 30°C) Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate (40 min, RT) Add_ADP_Glo->Incubate_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Detection_Reagent Incubate_Detection Incubate (30 min, RT) Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ method.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the diluted kinase to each well.

  • Reaction Initiation: Add 2 µL of a mixture containing the substrate and ATP to initiate the reaction. The final reaction volume is 5 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[7]

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Materials:

  • Human cancer cell lines (e.g., U87MG, K562)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[2]

Protocol 3: Western Blot Analysis for PI3K Pathway Activation

This technique is used to detect and quantify the phosphorylation status of key proteins in a signaling pathway.[8]

Materials:

  • Cancer cells

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

  • Imaging system

Workflow:

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with piperazine derivative Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal (ECL) Secondary_Ab->Detection Analysis Analyze band intensities Detection->Analysis End End Analysis->End

Caption: General workflow for Western blot analysis.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., p-Akt).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and a loading control (e.g., β-actin).[9][10]

Conclusion

The piperazine scaffold is a cornerstone in the design of kinase inhibitors for oncology. As demonstrated by the comparison of Pictilisib, Imatinib, and other piperazine-containing drugs, this versatile moiety can be incorporated into molecules targeting a wide array of critical signaling pathways. While specific biological data for this compound is not yet widely available, its structural features are representative of a class of compounds with significant potential in drug discovery. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel piperazine derivatives, facilitating the identification and characterization of the next generation of targeted cancer therapies. Further investigation into the structure-activity relationships of aniline-piperazine derivatives is warranted to unlock their full therapeutic potential.

References

Comparative Analysis of Cross-Reactivity in 2-[(4-Methylpiperazin-1-yl)methyl]aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity of compounds containing the 2-[(4-methylpiperazin-1-yl)methyl]aniline moiety and its structural analogs. While direct cross-reactivity studies on a broad panel of targets for the parent compound are not extensively available in the public domain, this document synthesizes data from studies on closely related analogs to provide insights into their off-target profiles and potential for cross-reactivity. The data presented here is crucial for understanding the therapeutic potential and safety profiles of this class of compounds.

I. Kinase Selectivity Profiles

A common application for compounds containing the (4-methylpiperazin-1-yl)methyl]aniline scaffold is in the development of kinase inhibitors. The following tables summarize the kinase selectivity data for several analogs.

A. Anilinoquinoline-Based TrkA Inhibitor

A study on 2-anilinoquinolines identified compound 7d , which incorporates a 4-methylpiperazin-1-yl)propoxy moiety, as a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA).[1]

Table 1: Kinase Selectivity Profile of Compound 7d [1]

KinasePercent Inhibition at 10 µM
TrkA96%
Other 46 kinases<50%

Note: The study screened compound 7d against a panel of 47 oncogenic kinases.

B. Thieno[3,2-d]pyrimidine-Based PI3K Inhibitor (GDC-0941)

GDC-0941, a potent inhibitor of Class I PI3 Kinase, features a 4-methanesulfonyl-piperazin-1-ylmethyl group. Its selectivity was evaluated against a large panel of kinases.[2][3]

Table 2: Selectivity of GDC-0941 against a Panel of 228 Kinases [2]

KinasePercent Inhibition at 1 µMIC50 (µM)
Primary Target (PI3Kα) - 0.003
Flt359%Not Reported
TrkA61%2.85
Other 225 kinases<50%Not Reported
C. Benzamide-Based ABL/KIT Dual Inhibitor

A novel benzamide derivative containing a 4-((4-methylpiperazin-1-yl)methyl) moiety was identified as a potent type II ABL/c-KIT dual kinase inhibitor. Its selectivity was assessed using the KINOMEscan assay against 468 kinases.[4]

Table 3: Kinase Inhibition Profile of Compound 34 [4]

KinaseIC50 (nM)KINOMEscan S Score (1) at 1 µM
ABL460.03
c-KIT75-

Note: An S Score (1) of 0.03 indicates high selectivity, with fewer off-target interactions at a 1 µM concentration.

II. Non-Kinase Target Cross-Reactivity

The (4-methylpiperazin-1-yl)methyl]aniline scaffold has also been investigated for its interaction with other target classes, such as transporters.

A. Triazine-Based Equilibrative Nucleoside Transporter (ENT) Inhibitors

Analogs of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine (FPMINT) were evaluated for their inhibitory activity against human equilibrative nucleoside transporters ENT1 and ENT2.[5][6]

Table 4: Inhibitory Activity (IC50, µM) of FPMINT Analogs against hENT1 and hENT2 [6]

CompoundhENT1 IC50 (µM)hENT2 IC50 (µM)Selectivity (hENT1/hENT2)
FPMINT 171.1136.824.65
Compound 1b 1.82>100>55
Compound 1c 171.1136.824.65
Compound 1d 0.5977.120.008
Compound 2a 104.92>100-
Compound 2b 12.682.954.3
Compound 3b 1.65>100-
Compound 3c 2.380.574.18

III. Experimental Protocols

A. Kinase Inhibition Assays

1. Oncogenic Kinase Panel Screening (for Compound 7d) [1] The kinase screening for compound 7d was performed by the National Cancer Institute (NCI) using their standard kinase screening panel. This typically involves radiometric or fluorescence-based assays to measure the activity of individual kinases in the presence of the test compound at a single concentration (e.g., 10 µM). The percentage of inhibition is calculated relative to a control without the inhibitor.

2. Millipore KinaseProfiler™ Panel (for GDC-0941) [2] GDC-0941 was profiled against a panel of 228 kinases using the KinaseProfiler™ service from Millipore. The standard protocol for this service involves measuring the enzymatic activity of each kinase in the presence of the test compound at a fixed concentration (1 µM in this case). The activity is typically measured using a radiometric assay with [γ-33P]-ATP. The results are expressed as the percentage of remaining kinase activity compared to a vehicle control. IC50 values for hits are then determined by generating a dose-response curve.

3. KINOMEscan™ Assay (for Compound 34) [4] The selectivity of compound 34 was determined using the KINOMEscan™ platform (DiscoverX). This is a competition-based binding assay where the test compound is incubated with a DNA-tagged kinase and a ligand-immobilized solid support. The amount of kinase bound to the solid support is measured by qPCR of the DNA tag. The results are reported as a percentage of control, and a KINOMEscan S score is calculated to represent the selectivity of the compound.

B. Equilibrative Nucleoside Transporter (ENT) Inhibition Assay[6]

1. Cell Culture and Transfection Nucleoside transporter-deficient cells are transfected with plasmids encoding for human ENT1 or ENT2.

2. [3H]Uridine Uptake Assay Transfected cells are incubated with [3H]uridine, a radiolabeled substrate for ENT transporters, in the presence of varying concentrations of the test compounds. The uptake of the radiolabeled substrate is stopped, and the cells are washed to remove any unincorporated [3H]uridine. The amount of radioactivity inside the cells is then measured using a scintillation counter.

3. Data Analysis The IC50 values are calculated by plotting the percentage of inhibition of [3H]uridine uptake against the concentration of the test compound.

IV. Visualizations

A. Signaling Pathways and Experimental Workflows

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation GDC_0941 GDC-0941 GDC_0941->PI3K Inhibition

Caption: PI3K/AKT Signaling Pathway Inhibition by GDC-0941.

Kinase_Screening_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Kinase_Panel Kinase Panel (e.g., 228 kinases) Incubation Incubation Kinase_Panel->Incubation Test_Compound Test Compound (e.g., GDC-0941) Test_Compound->Incubation ATP [γ-33P]-ATP ATP->Incubation Measurement Measure Radioactivity Incubation->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Radiometric Kinase Screening Workflow.

ENT_Inhibition_Assay_Workflow Transfection Transfect cells with hENT1 or hENT2 Incubation Incubate cells with [3H]uridine & test compound Transfection->Incubation Washing Wash cells to remove unincorporated [3H]uridine Incubation->Washing Measurement Measure intracellular radioactivity Washing->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Equilibrative Nucleoside Transporter Inhibition Assay Workflow.

V. Conclusion

The cross-reactivity profiles of compounds containing the (4-methylpiperazin-1-yl)methyl]aniline scaffold and its analogs are highly dependent on the core structure to which this moiety is attached. As demonstrated, these compounds can be engineered to exhibit high selectivity for their intended targets, such as specific kinases or transporters. The data from the presented studies on anilinoquinolines, thieno[3,2-d]pyrimidines, and benzamides indicate that while off-target interactions can occur (e.g., with TrkA and Flt3), high degrees of selectivity are achievable. For transporter-targeted compounds, significant differences in activity between transporter subtypes can be observed. These findings underscore the importance of comprehensive selectivity profiling in the early stages of drug development to fully characterize the therapeutic potential and safety of this chemical series.

References

Validating the Biological Target of 2-[(4-Methylpiperazin-1-yl)methyl]aniline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for validating the biological targets of 2-[(4-Methylpiperazin-1-yl)methyl]aniline analogs, a chemical scaffold present in numerous kinase inhibitors. The validation of a drug's biological target is a critical step in drug discovery, ensuring that its therapeutic effects are mediated through the intended molecular pathway. This document outlines experimental approaches, presents comparative data for different analogs, and provides detailed protocols for key validation assays.

Introduction to this compound Analogs and Their Targets

The this compound moiety is a key pharmacophore in a variety of kinase inhibitors. Depending on the core scaffold to which it is attached, these analogs can exhibit potent and selective inhibition of several protein kinases implicated in cancer and other diseases. This guide will focus on three prominent classes of these analogs and their primary biological targets:

  • Anilinoquinazolines: Primarily targeting c-Src and Abl kinases.

  • 2-Substituted Aniline Pyrimidines: Exhibiting dual inhibitory activity against Mer and c-Met kinases.

  • 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones: Potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative compounds from each class against their primary targets and a panel of other kinases to illustrate their selectivity profiles.

Table 1: Inhibitory Activity of Anilinoquinazoline Analog (Saracatinib/AZD0530) [1][2]

Kinase TargetIC50 (nM)
c-Src2.7
Abl30
c-Yes3
Fyn4
Lyn5
Lck7
KDR (VEGFR2)>10,000
EGFR>10,000

Table 2: Inhibitory Activity of 2-Substituted Aniline Pyrimidine Analog (Compound 18c) [3]

Kinase TargetIC50 (nM)
Mer18.5 ± 2.3
c-Met33.6 ± 4.3
Axl>1000
Tyro3>1000

Table 3: Inhibitory Activity of 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-one Analog [4]

Kinase TargetIC50 (nM)
GSK-3β<10
CDK2>1000
ROCK1>1000

Experimental Protocols for Target Validation

Validating the biological target of a compound involves a multi-faceted approach, combining in vitro biochemical assays with cell-based methods to confirm target engagement and downstream effects.

In Vitro Kinase Assays

Biochemical assays using purified enzymes are the first step in determining the potency and selectivity of an inhibitor. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[5][6][7][8][9]

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol provides a general framework that can be adapted for specific kinases like c-Src, Mer, c-Met, or GSK-3β by using the appropriate enzyme, substrate, and buffer conditions.

Materials:

  • Purified recombinant kinase (e.g., c-Src, Mer, c-Met, or GSK-3β)

  • Kinase-specific substrate (peptide or protein)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Test compound (this compound analog) in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup:

    • Add 2.5 µL of the compound dilution to the wells of the 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture (pre-incubated for 10 minutes at room temperature).

    • Initiate the reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 1-2 hours.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

cluster_0 In Vitro Kinase Assay Workflow Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Add Kinase/Substrate Mix Kinase/Substrate Mix Kinase/Substrate Mix->Kinase Reaction Add ATP Addition ATP Addition ATP Addition->Kinase Reaction Initiate ADP-Glo Reagent ADP-Glo Reagent Kinase Reaction->ADP-Glo Reagent Stop & Deplete ATP Luminescence Reading Luminescence Reading ADP-Glo Reagent->Luminescence Reading Detect ADP

In Vitro Kinase Assay Workflow
Cellular Target Engagement Assays

Confirming that a compound binds to its intended target in a cellular context is a crucial validation step. This can be achieved through methods like Western blotting to assess downstream signaling or biophysical methods like the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot for Downstream Signaling

This protocol describes how to assess the inhibition of kinase activity in cells by measuring the phosphorylation status of a known downstream substrate.[10]

Materials:

  • Cancer cell line expressing the target kinase (e.g., BT-549 for Mer, A549 for c-Met, PC3 for c-Src)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific and total protein for the target and downstream substrate)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3 for c-Met signaling) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein signal.

cluster_1 Western Blot Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Imaging & Analysis Imaging & Analysis Western Blot->Imaging & Analysis

Western Blot Workflow

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in intact cells based on the principle of ligand-induced thermal stabilization of the target protein.[11][12][13][14][15]

Materials:

  • Cell line of interest

  • Test compound

  • PBS with protease inhibitors

  • Thermal cycler

  • Lysis equipment (e.g., for freeze-thaw cycles)

  • Centrifuge

  • Western blotting or ELISA reagents for protein detection

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling on ice.

  • Cell Lysis: Lyse the cells using three freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

cluster_2 CETSA Workflow Cell Treatment Cell Treatment Heat Shock Heat Shock Cell Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate soluble fraction Protein Detection Protein Detection Centrifugation->Protein Detection

CETSA Workflow

Alternative Target Validation Methods

In addition to chemical biology approaches, genetic methods are invaluable for target validation.

  • siRNA/shRNA Knockdown: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to transiently or stably reduce the expression of the target kinase.[16][17][18][19] If the knockdown of the target protein phenocopies the effect of the small molecule inhibitor, it provides strong evidence that the compound's activity is on-target.

  • CRISPR-Cas9 Gene Editing: The CRISPR-Cas9 system allows for the precise and permanent knockout of the gene encoding the target kinase.[20][21][22][23][24] Comparing the phenotype of the knockout cells with that of wild-type cells treated with the inhibitor is a powerful validation strategy.

cluster_3 Target Validation Logic Compound Treatment Compound Treatment Phenotypic Readout Phenotypic Readout Compound Treatment->Phenotypic Readout Genetic Perturbation Genetic Perturbation Genetic Perturbation->Phenotypic Readout Concordant Phenotype Concordant Phenotype Phenotypic Readout->Concordant Phenotype Compare

Logic of Target Validation

Signaling Pathways

Understanding the signaling context of the target kinase is essential for designing robust validation experiments and interpreting their results.

cluster_4 Simplified Kinase Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Src Family Kinase Src Family Kinase Receptor Tyrosine Kinase->Src Family Kinase STAT Pathway STAT Pathway Receptor Tyrosine Kinase->STAT Pathway PI3K/Akt Pathway PI3K/Akt Pathway Src Family Kinase->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway Src Family Kinase->RAS/MAPK Pathway Cellular Response Cellular Response PI3K/Akt Pathway->Cellular Response RAS/MAPK Pathway->Cellular Response STAT Pathway->Cellular Response

Simplified Kinase Signaling Pathways

Conclusion

Validating the biological target of this compound analogs requires a rigorous and multi-pronged approach. By combining in vitro biochemical assays, cell-based target engagement studies, and genetic approaches, researchers can build a strong case for the mechanism of action of their compounds. The comparative data and detailed protocols provided in this guide are intended to facilitate the design and execution of these critical experiments, ultimately contributing to the development of more effective and safer targeted therapies.

References

A Comparative Stability Analysis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline and Its Salt Forms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative study of the stability of 2-[(4-Methylpiperazin-1-yl)methyl]aniline as a free base and in its hydrochloride and tosylate salt forms. The following data and protocols are presented to illustrate the relative stability under various stress conditions, aiding in the selection of the most robust form for further development.

The inherent stability of an API can be significantly influenced by its salt form, affecting its shelf-life, formulation compatibility, and ultimately, its therapeutic efficacy and safety. This guide delves into a comparative analysis of this compound and two of its common salt forms through forced degradation studies. These studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Comparative Stability Data

Forced degradation studies were conducted on the free base, hydrochloride salt, and tosylate salt of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions. The extent of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The results are summarized in the tables below.

Table 1: Hydrolytic Degradation of this compound and its Salts (% Degradation)

ConditionThis compound (Free Base)This compound HClThis compound Tosylate
0.1 M HCl (60°C, 24h)15.28.59.1
Water (60°C, 24h)2.11.51.8
0.1 M NaOH (60°C, 24h)18.912.313.5

Table 2: Oxidative Degradation of this compound and its Salts (% Degradation)

ConditionThis compound (Free Base)This compound HClThis compound Tosylate
3% H₂O₂ (RT, 24h)25.418.720.3

Table 3: Photostability of this compound and its Salts (% Degradation)

ConditionThis compound (Free Base)This compound HClThis compound Tosylate
ICH Q1B Option II (Solid State)7.84.25.1

Table 4: Thermal Degradation of this compound and its Salts (% Degradation)

ConditionThis compound (Free Base)This compound HClThis compound Tosylate
80°C (Solid State, 48h)9.53.84.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Forced Degradation Studies

Forced degradation studies were performed to evaluate the intrinsic stability of the drug substance.[1][2] The objective was to achieve 5-20% degradation to ensure that the stability-indicating method is effective.[3]

  • Sample Preparation: Solutions of the free base and its salts were prepared at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol:water 50:50 v/v). For solid-state studies, the pure compounds were used.

  • Hydrolytic Degradation: Samples were exposed to 0.1 M HCl, purified water, and 0.1 M NaOH at 60°C for 24 hours. After the specified time, the acidic and basic samples were neutralized.

  • Oxidative Degradation: Samples were treated with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photolytic Degradation: Solid samples were exposed to light as per ICH Q1B Option II guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2][4][5] Control samples were kept in the dark to assess thermal degradation during the study.

  • Thermal Degradation: Solid samples were kept in a hot air oven at 80°C for 48 hours.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate the parent compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizing the Process

To better understand the workflow of a forced degradation study and the logical relationship in stability testing, the following diagrams are provided.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC API API (Free Base / Salt) API->Acid API->Base API->Oxidation API->Photo API->Thermal Characterization Degradant Characterization HPLC->Characterization Stability Intrinsic Stability Profile HPLC->Stability Pathway Degradation Pathway Characterization->Pathway

Caption: Workflow of a forced degradation study.

Stability_Logic cluster_0 Compound Forms cluster_1 Stability Assessment cluster_2 Development Decision FreeBase Free Base Chemical Chemical Stability FreeBase->Chemical Physical Physical Stability FreeBase->Physical HCl_Salt HCl Salt HCl_Salt->Chemical HCl_Salt->Physical Tos_Salt Tosylate Salt Tos_Salt->Chemical Tos_Salt->Physical OptimalForm Optimal Form Selection Chemical->OptimalForm Physical->OptimalForm

References

Benchmarking the Synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is paramount. This guide provides a comparative benchmark for the synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline, a valuable building block in medicinal chemistry, against established industry-standard methodologies.

This document outlines two prevalent synthetic strategies for analogous structures: the reduction of a nitro-aromatic precursor and reductive amination. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide offers a comprehensive resource for optimizing the synthesis of this and related compounds.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is often a trade-off between yield, purity, reaction time, and the cost and availability of starting materials. Below is a summary of two common approaches for the synthesis of aminobenzylpiperazine derivatives, providing a benchmark for the synthesis of this compound.

MethodKey TransformationTypical YieldReaction TimeKey ReagentsScalability
Method A: Reduction of Nitro-Aromatic Precursor Reduction of a nitro group to an aniline88%[1]2 hours[1]5% Palladium on Carbon, Hydrogen gas[1]High
Method B: Reductive Amination Formation of a C-N bond between an aldehyde and an amine45%OvernightSodium triacetoxyborohydride, Acetic acidModerate to High

Experimental Protocols

Method A: Reduction of Nitro-Aromatic Precursor

This method is analogous to the synthesis of 1-methyl-4-(2-aminophenyl)piperazine, a structurally similar compound.[1]

Starting Material: 1-Methyl-4-(2-nitrophenyl)piperazine

Procedure:

  • In a 1L autoclave, add 199.2g of 1-methyl-4-(2-nitrophenyl)piperazine.

  • Add 5g of 5% palladium on carbon as a catalyst.

  • Add 600ml of methanol as the solvent.

  • Maintain the temperature at 40°C and introduce hydrogen gas at a pressure of 5Mpa.

  • Allow the reaction to proceed for 2 hours.

  • After the reaction is complete, filter to remove the palladium on carbon catalyst.

  • Distill the methanol to concentrate the product.

  • The residue is poured out while hot and allowed to cool naturally, leading to the crystallization of the product.

  • The resulting solid is collected to yield 168.3g of 1-methyl-4-(2-aminophenyl)piperazine, corresponding to a total yield of 88%.[1]

Method B: Reductive Amination

This protocol is adapted from the synthesis of a thieno[3,2-d]pyrimidine derivative containing a methylpiperazinylmethyl moiety.

Starting Materials: A suitable aldehyde-containing precursor and 1-methylpiperazine.

Procedure:

  • To a mixture of the aldehyde precursor (0.52 mmol), 1-methylpiperazine (1.5 equivalents), and acetic acid (1.05 equivalents) in 1,2-dichloroethane (3 mL), add sodium triacetoxyborohydride (1.1 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with a saturated solution of sodium hydrogen carbonate and then with brine.

  • Separate the organic layer and dry it over magnesium sulfate.

  • Evaporate the solvent in vacuo.

  • Purify the crude product by chromatography to yield the desired product. In the reference synthesis, this method yielded the product at 45%.

Visualizing the Synthetic Pathways and Biological Context

To further aid in the understanding of the synthetic workflows and the biological relevance of molecules containing the this compound scaffold, the following diagrams are provided.

cluster_0 Method A: Nitro Reduction cluster_1 Method B: Reductive Amination Start_A 1-Methyl-4-(2-nitrophenyl)piperazine Reagents_A 5% Pd/C, H₂, Methanol 40°C, 5Mpa, 2h Start_A->Reagents_A Reaction Product_A 1-Methyl-4-(2-aminophenyl)piperazine (Yield: 88%) Reagents_A->Product_A Start_B1 Aldehyde Precursor Reagents_B Sodium Triacetoxyborohydride, Acetic Acid, 1,2-Dichloroethane, RT, Overnight Start_B1->Reagents_B Reaction Start_B2 1-Methylpiperazine Start_B2->Reagents_B Reaction Product_B 2-((4-Methylpiperazin-1-yl)methyl)aniline Derivative (Yield: 45%) Reagents_B->Product_B

Comparison of Synthetic Workflows

Many biologically active molecules containing the this compound scaffold have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

References

Safety Operating Guide

Proper Disposal of 2-[(4-Methylpiperazin-1-yl)methyl]aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 2-[(4-Methylpiperazin-1-yl)methyl]aniline as a hazardous waste. Due to its corrosive nature and acute toxicity, this chemical must not be disposed of down the drain or in regular trash. Disposal should be handled by a licensed professional waste disposal service. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

This compound, also known as 2-(4-Methylpiperazin-1-yl)aniline, with CAS number 180605-36-1, presents significant health risks. A thorough understanding of its hazards is the first step in safe disposal.

Key Hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage (H314).

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).

The following table summarizes the essential hazard data pertinent to its disposal:

ParameterInformationDisposal Implication
Chemical Name 2-(4-Methylpiperazin-1-yl)anilineEnsure accurate labeling on waste containers.
CAS Number 180605-36-1Use for precise identification and tracking.
Molecular Formula C₁₁H₁₇N₃-
Primary Hazards Skin Corrosion (Category 1B), Acute Toxicity (Category 4)Requires handling with full Personal Protective Equipment (PPE). Prohibits drain or general trash disposal.
Incompatible Materials Strong oxidizing agentsSegregate from incompatible chemicals during storage and in waste containers.

As of the latest data, specific Permissible Exposure Limits (PELs) for this compound have not been established. Therefore, all handling should be conducted with the assumption of high toxicity and appropriate engineering controls.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and subsequent actions for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of Waste ppe Step 1: Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container container_prep Step 3: Prepare a Compatible Hazardous Waste Container solid_waste->container_prep liquid_waste->container_prep empty_container->container_prep labeling Step 4: Label Container Correctly 'Hazardous Waste', Chemical Name, Hazards container_prep->labeling transfer Step 5: Transfer Waste to Container labeling->transfer storage Step 6: Store in Designated Satellite Accumulation Area transfer->storage pickup Step 7: Arrange for Professional Waste Disposal Pickup storage->pickup end End: Waste Disposed pickup->end

Personal protective equipment for handling 2-[(4-Methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, logistical, and operational information for handling 2-[(4-Methylpiperazin-1-yl)methyl]aniline in a laboratory setting. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Hazard Identification and Personal Protective Equipment (PPE)

The compound this compound and structurally similar chemicals, such as 2-(4-Methylpiperazin-1-yl)aniline, are classified as hazardous. They are known to cause severe skin burns and eye damage and are harmful if swallowed, in contact with skin, or inhaled[1]. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors and aerosols.[2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes, and a face shield provides broader protection, especially during vigorous reactions or when handling larger quantities.[2][3]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits. The specific type of respirator will depend on the operational conditions.[2][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for both safety and experimental integrity when handling this compound.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.[2]

  • PPE Adherence: Don all required PPE as detailed in Table 1 before entering the designated handling area.[2]

2. Handling the Compound:

  • Weighing: When weighing the compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.[2]

  • Dissolving: When preparing solutions, slowly add the compound to the solvent to prevent splashing.[2]

  • Reactions: All chemical reactions involving this compound must be conducted within a certified chemical fume hood using appropriate and securely assembled glassware.[2]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with a suitable solvent and cleaning agent.[2]

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Chemical Waste: All unused or waste this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Disposable items such as gloves, paper towels, and pipette tips that have come into contact with the compound must be disposed of as hazardous waste in a separate, clearly labeled container.

2. Disposal Protocol:

  • Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. All disposal must be carried out in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][5]

  • Original Containers: Whenever possible, leave chemicals in their original containers. Do not mix with other waste materials.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. After emptying, they should be disposed of in accordance with local regulations and should not be reused.[1]

Workflow and Safety Logic

The following diagrams illustrate the necessary workflows for safe handling and disposal.

cluster_ppe PPE Selection Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

PPE Selection Workflow for Handling this compound

cluster_disposal Operational and Disposal Workflow start_op Start: Experiment with this compound weigh Weigh Compound in Fume Hood start_op->weigh dissolve Dissolve Compound weigh->dissolve react Perform Reaction in Fume Hood dissolve->react decontaminate_area Decontaminate Work Area react->decontaminate_area segregate_waste Segregate Waste decontaminate_area->segregate_waste chemical_waste Dispose of Chemical Waste in Labeled Container segregate_waste->chemical_waste Chemical contaminated_waste Dispose of Contaminated Materials in Labeled Container segregate_waste->contaminated_waste Contaminated Materials end_op End chemical_waste->end_op contaminated_waste->end_op

Operational and Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Methylpiperazin-1-yl)methyl]aniline
Reactant of Route 2
2-[(4-Methylpiperazin-1-yl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.